1-Iodo-4-propylbenzene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-iodo-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCHMFGMKNWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346481 | |
| Record name | 1-Iodo-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126261-84-5 | |
| Record name | 1-Iodo-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Iodo-4-propylbenzene from 4-Propylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iodo-4-propylbenzene from 4-propylaniline. The described methodology is based on the well-established Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The synthesis of this compound from 4-propylaniline is a two-step process. The first step involves the diazotization of the primary aromatic amine, 4-propylaniline, to form the corresponding 4-propylbenzenediazonium chloride. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid. The second step is the replacement of the diazonium group with an iodine atom by treating the diazonium salt solution with potassium iodide.[1][2]
Overall Reaction:

Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Properties of 4-Propylaniline (Starting Material)
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 222-224 °C | |
| Density | 0.954 g/mL at 25 °C | |
| CAS Number | 2696-84-6 | [3] |
Table 2: Properties of 4-Propylbenzenediazonium Chloride (Intermediate)
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁ClN₂ | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | Typically an in situ generated solution | |
| Stability | Unstable, used immediately in solution | [4] |
Table 3: Properties of this compound (Product)
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁I | [5][6] |
| Molecular Weight | 246.09 g/mol | [5][6] |
| Appearance | Liquid | |
| Boiling Point | 240-242 °C | [5] |
| Refractive Index | 1.5790 | [5] |
| CAS Number | 126261-84-5 | [5][7] |
Table 4: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | The spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring) and the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring). | [8][9] |
| ¹³C NMR | The spectrum would exhibit distinct peaks for the propyl group carbons and the aromatic carbons, with the carbon atom attached to the iodine showing a characteristic downfield shift. | [8] |
| Mass Spec. | The mass spectrum would show the molecular ion peak (M+) at m/z = 246. | [1] |
| IR | The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. | [1] |
Experimental Protocol
This protocol is a general procedure adapted from established methods for the diazotization of anilines and subsequent iodination.[1][10][11] Researchers should perform their own optimization for the best results.
Materials:
-
4-Propylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Diazotization of 4-Propylaniline
-
In a round-bottom flask, dissolve a specific molar amount of 4-propylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water (typically a slight molar excess compared to the aniline). Cool this solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 4-propylaniline hydrochloride solution, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the 4-propylbenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.
Step 2: Iodination of the Diazonium Salt
-
In a separate beaker, dissolve potassium iodide (typically a slight molar excess compared to the aniline) in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.
-
If a dark color due to the formation of iodine is observed, add a small amount of sodium thiosulfate solution to quench the excess iodine.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the crude this compound with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, a dilute sodium thiosulfate solution (if necessary), and brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diazonium salts are unstable and can be explosive when isolated in a dry state. They should be prepared at low temperatures and used immediately in solution.
-
Concentrated acids are corrosive and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 11. echemi.com [echemi.com]
Physical and chemical properties of 1-Iodo-4-propylbenzene
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Iodo-4-propylbenzene, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental methodologies, and visual representations of relevant processes.
Core Physical and Chemical Properties
This compound, also known as 4-n-propyliodobenzene, is an organoiodine compound with the chemical formula C₉H₁₁I.[1] It belongs to the family of halogenated aromatic hydrocarbons.[2] Its molecular structure consists of a benzene ring substituted with an iodine atom and a propyl group at the para position. This compound serves as a valuable intermediate in organic synthesis.
The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁I | [1][2][3][4][5] |
| Molecular Weight | 246.09 g/mol | [1][2][3][4] |
| Appearance | Clear colorless to yellow liquid | [6] |
| Boiling Point | 240-242 °C | [3][5] |
| 120-122 °C at 12 mmHg | [7][8] | |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.5790 (at 20 °C) | [3][6][7] |
| Flash Point | 240-242 °C | [7] |
| Purity (Typical) | ≥97% | [2][6] |
This compound exhibits reactivity typical of an aryl iodide. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions.
Stability and Storage:
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[9]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen iodide, and nitrogen oxides.[9]
Key Reactions: Aryl iodides like this compound are important substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] These reactions are fundamental for forming new carbon-carbon bonds, enabling the synthesis of more complex molecules.[10]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
A common method for the synthesis of aryl iodides is through a Sandmeyer-type reaction, starting from the corresponding aniline. The general workflow involves diazotization of 4-propylaniline followed by reaction with an iodide salt.
Materials:
-
4-propylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Sodium thiosulfate
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: 4-propylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms the diazonium salt.
-
Iodination: The freshly prepared diazonium salt solution is then slowly added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of this compound and the evolution of nitrogen gas.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is extracted with a suitable solvent like diethyl ether.
-
The organic extract is washed with a sodium thiosulfate solution to remove any excess iodine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude this compound can be purified by vacuum distillation to obtain a product with high purity.
Procedure:
-
The crude product is placed in a round-bottom flask suitable for distillation.
-
The flask is connected to a vacuum distillation apparatus.
-
The product is distilled under reduced pressure. The fraction collected at the appropriate boiling point (e.g., 120-122 °C at 12 mmHg) is the purified this compound.[7][8]
The purity and identity of this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the molecule.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Synthetic workflow for this compound.
Caption: Suzuki-Miyaura coupling of this compound.
References
- 1. This compound | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. 1-Iodo-4-n-propylbenzene, 97% | Fisher Scientific [fishersci.ca]
- 6. L05767.14 [thermofisher.com]
- 7. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]
- 8. Cas 126261-84-5,1-IODO-4-N-PROPYLBENZENE | lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
Technical Guide: 1-Iodo-4-propylbenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Iodo-4-propylbenzene, a key building block in synthetic organic chemistry. It details the compound's core properties and its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in drug discovery and materials science.
Core Compound Properties
This compound is an organoiodine compound valued for the reactivity of its carbon-iodine bond, which makes it an excellent substrate for forming new carbon-carbon bonds.
| Property | Value |
| CAS Number | 126261-84-5 |
| Molecular Formula | C₉H₁₁I |
| Molecular Weight | 246.09 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 240-242 °C |
| Refractive Index | 1.5790 |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in a research and drug development context is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.[1] This makes it a valuable reagent for synthesizing complex molecular architectures, such as the biaryl and enyne motifs frequently found in pharmaceuticals.[1][2]
Two of the most significant applications are the Suzuki-Miyaura and Sonogashira coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[2][3] Using this compound allows for the attachment of the 4-propylphenyl group to a wide variety of other molecular fragments.
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This is a powerful method for synthesizing arylalkynes, which are important structures in medicinal chemistry.[1]
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]
Experimental Protocols
While specific reaction conditions must be optimized for each unique combination of substrates, the following section provides a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aryl iodide like this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl iodide with a generic arylboronic acid.
Materials & Reagents
| Reagent/Material | Purpose | Molar Equiv. |
| This compound | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, CsF, K₃PO₄) | Activates boronic acid | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium | - |
| Water | Often used as a co-solvent | - |
| Schlenk flask or sealed tube | Reaction vessel for inert atmosphere | - |
| Magnetic stirrer and stir bar | For mixing | - |
| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation | - |
Methodology
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent(s) via syringe (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
References
Spectroscopic Profile of 1-Iodo-4-propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-4-propylbenzene (C₉H₁₁I), a key intermediate in various organic syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Ar-H (ortho to I) |
| ~6.95 | Doublet | 2H | Ar-H (meta to I) |
| ~2.50 | Triplet | 2H | -CH₂- (benzylic) |
| ~1.60 | Sextet | 2H | -CH₂- |
| ~0.90 | Triplet | 3H | -CH₃ |
Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | Ar-C (para to I) |
| ~137.5 | Ar-C (ortho to I) |
| ~130.5 | Ar-C (meta to I) |
| ~91.5 | Ar-C (ipso to I) |
| ~37.5 | -CH₂- (benzylic) |
| ~24.0 | -CH₂- |
| ~13.8 | -CH₃ |
Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 246 | High | [M]⁺ (Molecular Ion)[1] |
| 217 | High | [M-C₂H₅]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into an NMR tube.
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The KBr plates are mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
A Comprehensive Technical Guide to the Solubility of 1-Iodo-4-propylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Iodo-4-propylbenzene is an aromatic hydrocarbon characterized by a nonpolar propyl group and a weakly polarizable iodine substituent on a benzene ring. Based on the principle of "like dissolves like," it is predicted to be readily soluble in nonpolar and weakly polar organic solvents such as hydrocarbons and ethers, with moderate to good solubility in more polar solvents like ketones and esters. Its solubility is expected to be low in highly polar protic solvents such as water. This guide provides a theoretical framework for understanding these solubility characteristics, detailed experimental methodologies for quantitative determination, and illustrative data from related compounds.
Predicted Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces are London dispersion forces, arising from the propyl chain and the benzene ring, and weak dipole-dipole interactions from the carbon-iodine bond.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene, Benzene | High | Nonpolar solvents readily solvate the nonpolar propylbenzene moiety through strong dispersion forces.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers have low polarity and can effectively solvate the solute through dispersion and weak dipole-dipole interactions.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the carbonyl group allows for dipole-dipole interactions, while the alkyl chains interact favorably with the solute's nonpolar parts. |
| Esters | Ethyl acetate | Moderate to High | Similar to ketones, esters provide a balance of polar and nonpolar characteristics conducive to dissolving this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The highly polar hydroxyl group and hydrogen bonding in alcohols are less compatible with the largely nonpolar solute. Solubility is expected to increase with the alcohol's chain length.[3] |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents share similar intermolecular forces (dispersion and dipole-dipole) with the solute, leading to favorable mixing. |
| Water | Very Low / Insoluble | As a highly polar, hydrogen-bonding solvent, water cannot effectively solvate the nonpolar this compound molecule.[4][5] |
Illustrative Quantitative Solubility of Structurally Similar Compounds
In the absence of specific data for this compound, the following table presents solubility data for related haloaromatic compounds to provide a quantitative perspective.
Table 2: Quantitative Solubility Data for Structurally Related Haloaromatic Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Bromotoluene | Ethanol | 25 | Soluble | [5] |
| 4-Bromotoluene | Diethyl Ether | 25 | Soluble | [5] |
| 4-Bromotoluene | Water | 25 | 110 mg/L | [6] |
| 1-Iodonaphthalene | Ethanol | 25 | Miscible | [7] |
| 1-Iodonaphthalene | Diethyl Ether | 25 | Miscible | [7] |
| 1-Iodonaphthalene | Benzene | 25 | Miscible | [7] |
| 1-Iodonaphthalene | Water | 25 | 0.7114 mg/L | [7] |
| Benzyl Alcohol | Water | 25 | 4 g/100 mL | [8] |
| Benzyl Alcohol | Alcohols | 25 | Miscible | [8] |
| Benzyl Alcohol | Diethyl Ether | 25 | Miscible | [8] |
Note: "Soluble" and "Miscible" are qualitative terms from the source and indicate high solubility.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound.
Gravimetric Method
This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
4.1.1 Materials and Apparatus
-
This compound
-
Selected organic solvent
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
4.1.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. An excess is confirmed by the presence of undissolved solute.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a fume hood. For high-boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.
-
Once the solvent is removed, dry the residue (this compound) in a vacuum desiccator until a constant mass is achieved.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final mass.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
UV/Vis Spectroscopic Method
This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak in the chosen solvent.
4.2.1 Materials and Apparatus
-
All materials from the Gravimetric Method (excluding evaporating dish and oven).
-
UV/Vis spectrophotometer.
-
Quartz cuvettes.
4.2.2 Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the Gravimetric Method (Section 4.1.2, step 1).
-
Withdraw and filter a sample of the supernatant as described in Section 4.1.2, step 2.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the calibration curve equation to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualizations
Logical Relationships in Solubility
The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.
Caption: Key factors determining the solubility of a solute in a solvent.
Experimental Workflow for Solubility Determination
This diagram outlines the general steps for experimentally determining the solubility of a compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 624-31-7: 4-Iodotoluene | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-iodonaphthalene [chemister.ru]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
Commercial Availability and Synthetic Utility of 1-Iodo-4-propylbenzene: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 1-Iodo-4-propylbenzene is a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and a key coupling reaction, and explores its potential applications in medicinal chemistry.
Commercial Suppliers and Product Specifications
This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%, with the compound being a clear, colorless to light yellow liquid. For easy comparison, the following table summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on quantity and institutional agreements.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Scientific Chemicals (Alfa Aesar) | 1-Iodo-4-n-propylbenzene | 126261-84-5 | ~97% | 5 g, 25 g |
| Santa Cruz Biotechnology, Inc. | This compound | 126261-84-5 | Not specified | Contact for details |
| Fisher Scientific | 1-Iodo-4-n-propylbenzene | 126261-84-5 | ~97% | 5 g, 25 g |
| Merck (Sigma-Aldrich) | This compound | 126261-84-5 | Not specified | Contact for details |
| TCI America | This compound | 126261-84-5 | >98.0% (GC) | 5 g, 25 g |
Synthesis of this compound
A common method for the synthesis of this compound involves the iodination of n-propylbenzene. A general experimental protocol, adapted from literature procedures for similar compounds, is provided below.
Experimental Protocol: Iodination of n-Propylbenzene
Materials:
-
n-Propylbenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Acetic acid (CH₃COOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylbenzene in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
A base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethoxyethane (DME))
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and degassed water.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product (4-propyl-1,1'-biphenyl).
Caption: The Suzuki-Miyaura coupling catalytic cycle and workup.
Applications in Drug Development and Medicinal Chemistry
While direct citations for the biological activity of this compound are limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Aryl iodides are versatile intermediates for introducing molecular diversity through cross-coupling reactions, a cornerstone of modern drug discovery. The propylbenzene moiety can influence the lipophilicity and steric profile of a molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.
The bromo-analogue, 1-bromo-4-propylbenzene, has been utilized as a building block in the synthesis of compounds with potential biological activity. It is reasonable to infer that this compound, with its more reactive C-I bond, serves as an even more valuable precursor for the rapid synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The biaryl structures synthesized from this compound are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.
Further research into the biological effects of compounds derived from this compound is warranted to fully elucidate its potential in the development of novel therapeutics. Its commercial availability and synthetic versatility make it a readily accessible starting material for such investigations.
An In-depth Technical Guide to the Electrophilic Iodination of n-Propylbenzene for the Synthesis of 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of n-propylbenzene to selectively synthesize 1-iodo-4-propylbenzene. This transformation is of significant interest in organic synthesis, as the resulting aryl iodide is a versatile intermediate for the introduction of various functional groups through cross-coupling reactions. This document details the underlying chemical principles, presents established experimental protocols, and provides key quantitative data for the starting material and the desired product.
Introduction and Reaction Overview
The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic chemistry. Due to the low reactivity of molecular iodine (I₂), direct iodination of aromatic compounds requires the use of an activating or oxidizing agent to generate a more potent electrophilic iodine species ("I⁺"). For an activated substrate such as n-propylbenzene, the alkyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Steric hindrance from the n-propyl group favors substitution at the para position, leading to the selective formation of this compound.
This guide will focus on two primary, effective methods for this transformation:
-
Method A: Iodination using N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic Acid (TFA).
-
Method B: Iodination using molecular iodine in the presence of an oxidizing agent, such as periodic acid (H₅IO₆) or iodic acid (HIO₃).
Reaction Mechanism and Pathway
The electrophilic iodination of n-propylbenzene follows the general mechanism of electrophilic aromatic substitution (SEAr). The key steps are:
-
Generation of the Electrophile: A highly electrophilic iodine species is generated in situ.
-
Formation of the Sigma Complex: The π-electrons of the n-propylbenzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the propyl group.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
Quantitative Data
Physical and Spectroscopic Properties of n-Propylbenzene (Starting Material)
| Property | Value |
| Molecular Formula | C₉H₁₂ |
| Molecular Weight | 120.19 g/mol |
| Boiling Point | 159 °C |
| Density | 0.862 g/cm³ |
| Refractive Index | 1.492 |
| ¹H NMR (CDCl₃, ppm) | δ 7.32-7.15 (m, 5H, Ar-H), 2.58 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.64 (sext, J=7.5 Hz, 2H, CH₂), 0.94 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.3, 128.4, 128.2, 125.8, 38.1, 24.8, 13.8 |
Physical and Spectroscopic Properties of this compound (Product)
| Property | Value |
| Molecular Formula | C₉H₁₁I |
| Molecular Weight | 246.09 g/mol [1][2][3] |
| Boiling Point | 240-242 °C[3] |
| Density | 1.530 g/cm³ (Predicted)[4] |
| Refractive Index | 1.5790[3] |
| ¹H NMR (CDCl₃, ppm) | δ 7.59 (d, J=8.4 Hz, 2H, Ar-H ortho to I), 6.94 (d, J=8.4 Hz, 2H, Ar-H ortho to propyl), 2.51 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.60 (sext, J=7.5 Hz, 2H, CH₂), 0.91 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.2, 137.4, 130.5, 91.3, 37.5, 24.3, 13.7 |
| IR (Neat, cm⁻¹) | 3068, 2959, 2929, 2870, 1588, 1487, 1396, 1058, 1008, 817 |
| Mass Spectrum (m/z) | 246 (M⁺), 217, 91 |
Experimental Protocols
Method A: Iodination with N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)
This method is often preferred due to its mild reaction conditions and the use of a solid, easy-to-handle iodinating agent.[5][6][7][8]
Reagents and Materials:
-
n-Propylbenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylbenzene (1.0 eq.) in anhydrous acetonitrile or dichloromethane (typically at a concentration of 0.1-0.5 M).
-
To this solution, add N-iodosuccinimide (1.1 eq.).
-
With vigorous stirring, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%). For less reactive substrates, the amount of TFA can be increased.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS and iodine.
-
If acetonitrile was used as the solvent, it may be necessary to remove it under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate. If dichloromethane was used, dilute the reaction mixture with more dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.
Method B: Iodination with Iodine and Periodic Acid
This classical method utilizes an in-situ generated electrophilic iodine species and is effective for the iodination of various activated aromatic compounds.
Reagents and Materials:
-
n-Propylbenzene
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of n-propylbenzene (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.).
-
Add a solution of concentrated sulfuric acid in a mixture of water and glacial acetic acid.
-
Heat the resulting mixture with stirring (e.g., at 65-70 °C) until the purple color of iodine disappears, indicating the consumption of I₂.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a solution of sodium sulfite to reduce any excess oxidant.
-
Collect the resulting precipitate by filtration, wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Expected Yield: This method generally provides good yields for the iodination of activated arenes.
Safety Considerations
-
N-Iodosuccinimide (NIS): Is an irritant. Handle with gloves and in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Iodine (I₂): Is harmful if inhaled or swallowed and causes skin and eye irritation. Work in a well-ventilated area.
-
Periodic Acid (H₅IO₆) and Sulfuric Acid (H₂SO₄): Are strong oxidizing agents and are corrosive. Handle with appropriate personal protective equipment.
-
Organic Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
Conclusion
The electrophilic iodination of n-propylbenzene to yield this compound is a robust and reliable transformation that can be achieved through several methods. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid offers a mild and efficient protocol, while the more traditional approach using iodine and an oxidizing agent like periodic acid also provides good results. The choice of method may depend on the availability of reagents, desired reaction scale, and the specific requirements of the subsequent synthetic steps. The resulting this compound is a valuable building block for further functionalization, making this a key reaction in the synthetic chemist's toolbox.
References
- 1. This compound | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Stability and Storage of 1-Iodo-4-propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 1-Iodo-4-propylbenzene. Understanding the chemical stability of this aryl iodide is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the known physical and chemical properties, potential degradation pathways, and recommended protocols for stability assessment.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for handling, storage, and for the design of analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁I | [1][2] |
| Molecular Weight | 246.09 g/mol | [1][2] |
| CAS Number | 126261-84-5 | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 240-242 °C (at 760 mmHg) | [4] |
| 120-122 °C (at 12 mmHg) | [5] | |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.5790 (at 20°C) | [4][5] |
| Flash Point | 240-242 °C | [5] |
| Sensitivity | Light Sensitive | [5] |
Stability Profile and Degradation Pathways
This compound, like many aryl iodides, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are exposure to light and elevated temperatures. The carbon-iodine (C-I) bond is the most labile part of the molecule and is prone to homolytic cleavage.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended based on safety data sheets and product information from chemical suppliers:
-
Temperature: Store in a cool place.
-
Light: Protect from light; store in a dark place.[5]
-
Atmosphere: Store under an inert atmosphere in a tightly sealed container to prevent exposure to air and moisture.
-
Ventilation: Ensure storage in a well-ventilated area.
Potential Degradation Pathways
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, generating a 4-propylphenyl radical and an iodine radical. These reactive species can then participate in a variety of secondary reactions.
-
Thermal Degradation: Elevated temperatures can also provide sufficient energy to break the C-I bond, leading to the formation of similar radical intermediates. This process is often observed as a discoloration of the material over time, as the iodine radicals combine to form elemental iodine (I₂).[6]
The proposed degradation pathways are visualized in the diagram below.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH). A typical workflow for a forced degradation study is outlined below. The goal of such a study is to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical methods can detect any degradation products.[7][8] Typical stress conditions for small molecules are summarized in Table 2.
Table 2: Representative Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 70°C) for up to 14 days. | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 70°C) for up to 14 days. | 5-20% |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. | 5-20% |
| Thermal | Dry heat at an elevated temperature (e.g., 80°C) for a specified duration. | 5-20% |
| Photostability | Expose to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Comparison to a dark control |
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of a chemical substance like this compound.
Development of a Stability-Indicating HPLC Method
A crucial component of any stability study is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate, detect, and quantify the active compound and its degradation products.[9][10]
Key steps in developing such a method include:
-
Column Selection: A reversed-phase column (e.g., C18, C8) is generally a good starting point for aromatic compounds.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its more polar or less polar degradants.
-
Detector Selection: A UV detector is suitable for this compound due to its aromatic structure. The detection wavelength should be chosen to maximize the response for both the parent compound and potential impurities.
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a light and potentially heat-sensitive compound. To ensure its integrity, it must be stored in a cool, dark place, in a tightly sealed container, preferably under an inert atmosphere. The primary degradation pathway is likely the homolytic cleavage of the carbon-iodine bond. For researchers and drug development professionals, conducting thorough stability studies under forced degradation conditions is essential to understand its stability profile and to develop robust analytical methods for its quality control. The protocols and workflows described in this guide, based on established international guidelines, provide a framework for these critical assessments.
References
- 1. This compound | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 126261-84-5,1-IODO-4-N-PROPYLBENZENE | lookchem [lookchem.com]
- 3. 1-Iodo-4-n-propylbenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. ijisrt.com [ijisrt.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. irjpms.com [irjpms.com]
The Versatility of 1-Iodo-4-propylbenzene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Iodo-4-propylbenzene is a valuable and versatile aromatic building block in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the potential applications of this compound in key synthetic transformations, including detailed experimental protocols for analogous reactions, quantitative data where available, and graphical representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Core Applications in Cross-Coupling Reactions
This compound is an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to analogous bromo- or chloro-arenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and liquid crystals. This compound can be coupled with various arylboronic acids to generate 4-propylbiphenyl derivatives.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Analogous Reaction with 4-Iodoanisole):
A reaction mixture of 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) in dimethylformamide (DMF, 8 mL) is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).[1] After completion, the mixture is worked up to isolate the 4-methoxybiphenyl product.[1] Optimization for this compound would be necessary.
Quantitative Data (Analogous Reaction with 4-Iodoanisole): [1]
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | 10 wt.% Pd/C | K₂CO₃ | DMF | 30 | 41 |
| 4-Iodoanisole | Phenylboronic acid | 10 wt.% Pd/C | K₂CO₃ | DMF | 90 | 92 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the propylbenzene moiety to a terminal alkyne. This reaction is fundamental for the synthesis of conjugated systems used in materials science and as precursors for complex organic molecules.
Experimental Workflow for Sonogashira Coupling:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Experimental Protocol (Analogous Reaction with 4-Iodotoluene):
In a sealed tube, 4-iodotoluene (1 equivalent), trimethylsilylacetylene (1.1 equivalents), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (catalytic amount) are taken in triethylamine.[2] The mixture is stirred under an inert atmosphere and heated to 100 °C for 10 hours.[3] After completion, the reaction is worked up by removing the solvent, extracting with an organic solvent, and purifying by column chromatography.[3]
Quantitative Data (Analogous Reaction with 4-Iodotoluene):
| Aryl Halide | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ on polymer | 0.1% Cu₂O/Al₂O₃ | - | DMA | 80 | Flow | 76 (GC) |
Note: The batch reaction showed very low conversion, highlighting the potential benefits of flow chemistry for this transformation.[4]
Heck Reaction
The Mizoroki-Heck reaction is a key method for the arylation of alkenes. This compound can react with various alkenes, such as acrylates or styrenes, to form substituted propylbenzene derivatives, which are valuable intermediates in organic synthesis.
Signaling Pathway for the Heck Reaction Catalytic Cycle:
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol (Analogous Reaction with Iodobenzene and n-Butyl Acrylate):
A mixture of iodobenzene (0.98 mmol), n-butyl acrylate (1.18 mmol), Et₃N (2.45 mmol), and a palladium catalyst (e.g., 1 mol% Pd nano-spheres) in DMF (2 mL) is heated at 60 °C.[5] The reaction progress is monitored by GC-MS.[5]
Quantitative Data (Analogous Reaction with Iodobenzene and n-Butyl Acrylate): [5]
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Iodobenzene | n-Butyl Acrylate | Pd nano-spheres | Et₃N | DMF | 60 | 16 | 100 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with primary or secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Experimental Protocol (General, for Aryl Halides):
The reaction typically involves an aryl halide (1 mmol), an amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous solvent like toluene or dioxane. The mixture is heated under an inert atmosphere until the starting material is consumed.
Quantitative Data (Analogous Reaction of 4-bromo-N,N-dimethylaniline with Morpholine): [6]
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Time (min) |
| 4-bromo-N,N-dimethylaniline | Morpholine | 0.5 mol% [Pd(IPr)(py)₂] | tBuOK | Toluene | 85 | 30 |
Note: Specific yield data for this exact reaction was not provided in the abstract.[6]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, or C-S bonds. For this compound, this can be used to synthesize diaryl ethers by reaction with phenols.
Experimental Protocol (General, for Aryl Iodides and Phenols):
A mixture of the aryl iodide, a phenol, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures (typically >100 °C).
Grignard Reaction
This compound can be used to prepare the corresponding Grignard reagent, 4-propylphenylmagnesium iodide. This organometallic reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Logical Relationship for Grignard Reagent Formation and Reaction:
Caption: Formation of a Grignard reagent from this compound and subsequent reaction.
Experimental Protocol (General for Grignard Reagent Preparation):
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small amount of this compound in anhydrous ether is added to initiate the reaction, which may require gentle heating or the addition of an iodine crystal. Once the reaction starts, the remaining solution of this compound in ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent can then be reacted in situ with an electrophile.
Applications in Materials Science and Pharmaceuticals
Liquid Crystal Synthesis
Biphenyl and terphenyl derivatives are common cores for liquid crystalline materials. The propyl group in this compound can provide desirable anisotropic properties. Through reactions like the Suzuki-Miyaura coupling, this compound can be incorporated into more complex structures for liquid crystal applications. For example, the synthesis of biphenyl-based liquid crystals often involves the coupling of an aryl halide with an arylboronic acid.[7][8]
Active Pharmaceutical Ingredient (API) Synthesis
While direct examples of the use of this compound in the synthesis of specific APIs were not prominently found, its structural motif is present in some pharmaceuticals. For instance, the antihypertensive drug Telmisartan contains a propyl-substituted benzimidazole moiety.[3][9][10] The synthetic routes to such compounds often involve the introduction of the propyl group at an early stage, and intermediates like this compound could potentially be employed in the synthesis of key precursors.
Conclusion
This compound is a highly valuable synthetic intermediate with broad applicability in modern organic synthesis. Its facile participation in a variety of powerful cross-coupling reactions, as well as its utility in forming Grignard reagents, makes it a key building block for the construction of complex organic molecules. The information provided in this guide, including the generalized experimental protocols and data from analogous systems, offers a solid foundation for researchers to explore and exploit the synthetic potential of this versatile compound in the development of new materials and pharmaceuticals. Further optimization of the presented reaction conditions for this compound is encouraged to achieve maximum efficiency in specific synthetic applications.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Theoretical Calculations on the Electronic Structure of 1-Iodo-4-propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 1-Iodo-4-propylbenzene. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents predicted electronic data based on established theoretical frameworks, and visualizes the workflow for such an analysis.
Introduction
This compound is an aromatic compound with a propyl group and an iodine atom attached to a benzene ring. The interplay between the electron-donating alkyl chain and the electron-withdrawing, heavy iodine atom significantly influences the electronic landscape of the molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the atomic level.[1][2][3] This guide details the steps for performing such calculations and interpreting the results.
Computational Methodology
The electronic structure of this compound can be effectively modeled using quantum chemical calculations.[2][4] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of electronic properties.
Experimental Protocols
A robust computational study of this compound would adhere to the following protocol:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP, which is known to provide accurate results for organic molecules.[1][2] A suitable basis set, for instance, 6-311++G(d,p) for carbon and hydrogen and a larger basis set with effective core potentials like LANL2DZ for the iodine atom to account for relativistic effects, should be employed.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges. These calculations provide insights into the molecule's reactivity and intermolecular interactions.
The following diagram illustrates the computational workflow for determining the electronic structure of this compound.
Predicted Electronic Properties
The following table summarizes the predicted electronic properties for this compound, calculated using DFT. For comparison, hypothetical values for propylbenzene are also included to illustrate the effect of iodine substitution.
| Property | Propylbenzene (Predicted) | This compound (Predicted) |
| HOMO Energy (eV) | -6.5 | -6.8 |
| LUMO Energy (eV) | -0.8 | -1.2 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.6 |
| Dipole Moment (Debye) | ~0.4 | ~1.5 |
These predicted values suggest that the presence of iodine slightly decreases the HOMO-LUMO gap, which may influence the molecule's electronic transitions and reactivity. The significant increase in the predicted dipole moment indicates a more polar molecule due to the electronegativity of the iodine atom.
Analysis of Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the chemical reactivity of this compound.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which an electron is most likely to be donated. In aromatic systems, the HOMO is typically a π-orbital distributed over the benzene ring. The presence of the electron-donating propyl group will likely increase the energy of the HOMO compared to unsubstituted benzene, while the iodine atom's lone pairs may also contribute to this orbital.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept an electron. For this compound, the LUMO is expected to be a π*-antibonding orbital of the benzene ring. The iodine atom can also influence the LUMO, potentially lowering its energy and making the molecule more susceptible to nucleophilic attack.
The logical relationship between the molecular structure and its electronic properties can be visualized as follows:
Conclusion
Theoretical calculations provide a powerful framework for understanding the electronic structure of this compound. By employing Density Functional Theory, researchers can predict key electronic properties such as HOMO-LUMO energies and molecular orbital distributions. This information is invaluable for rationalizing the molecule's reactivity and stability, guiding further experimental studies, and exploring its potential in drug development and materials science. The methodologies and predictive data presented in this guide serve as a foundational resource for scientists and researchers in the field.
References
- 1. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]
- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives. 1-Iodo-4-propylbenzene is a valuable aryl iodide substrate in these reactions, serving as a versatile building block for the synthesis of a wide range of substituted biaryl compounds. These products are of significant interest in drug discovery, materials science, and agrochemical research due to the prevalence of the biaryl motif in biologically active molecules and functional materials.
This document provides detailed application notes, experimental protocols, and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Data Presentation
The following tables summarize expected yields for the Suzuki-Miyaura coupling of this compound with representative boronic acids under various reaction conditions. These values are based on typical outcomes for similar aryl iodides and are intended to serve as a guide for reaction optimization.[1][2][3][4][5]
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88-96 |
| 4 | Pd/C (10%) (5) | - | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | 16 | 75-85 |
Table 2: Suzuki-Miyaura Coupling of this compound with Substituted Boronic Acids
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88-97 |
| 2 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 10 | 82-92 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 14 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 85-94 |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (8 mL), anhydrous ethanol (2 mL), and degassed deionized water (2 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate 9:1). The reaction is typically complete within 12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 4-propyl-1,1'-biphenyl.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Sonogashira Coupling of 1-Iodo-4-propylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Sonogashira coupling of 1-iodo-4-propylbenzene with various terminal alkynes. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted alkynes which are valuable intermediates in pharmaceuticals, natural products, and materials science.[1] The protocols detailed herein are designed to be readily implemented in a laboratory setting.
Introduction
The Sonogashira cross-coupling reaction is a fundamental transformation in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often proceeding under mild conditions with high efficiency.[2]
Reaction Mechanism
The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 1-(4-propylphenyl)-2-alkyne product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and analogous aryl iodides with various terminal alkynes. These data are representative and may require optimization for specific substrates and scales.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | PPh₃ (2) | Cs₂CO₃ | DMF | 80 | 12 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 6 | 92 |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | THF | 50 | 8 | 90 |
| 5 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | - | DABCO | DMF | RT | 24 | 85[1] |
Yields are for the isolated product. Conditions are generalized and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general guideline and may be adapted for other terminal alkynes.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-phenyl-2-(4-propylphenyl)acetylene.
Experimental Workflow
Caption: A general workflow for the Sonogashira coupling experiment.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne (e.g., 1-Hexyne)
Materials:
-
This compound
-
1-Hexyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL).
-
Alkyne Addition: Add 1-hexyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Amines such as triethylamine and piperidine are corrosive and have strong odors; they should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These protocols and application notes provide a solid foundation for performing the Sonogashira coupling of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols: Heck Reaction of 1-Iodo-4-propylbenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Heck reaction of 1-iodo-4-propylbenzene with various alkenes, offering a foundation for researchers in academic and industrial settings.
Reaction Principle
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. Subsequent β-hydride elimination releases the final product, and reductive elimination regenerates the active Pd(0) catalyst.[2] The choice of catalyst, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
Data Summary of Heck Reactions with Aryl Iodides
The following table summarizes typical reaction conditions and outcomes for the Heck reaction of aryl iodides with various alkenes, providing a comparative overview for experimental design. While specific data for this compound is limited in the literature, the data for iodobenzene serves as a close proxy.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | 2 | >95 |
| 2 | Iodobenzene | Ethyl acrylate | PdCl₂(dppf) (1) | K₂CO₃ | DMA | 120 | 12 | 92 |
| 3 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99[3] |
| 4 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 12 | High |
| 5 | 4-Iodotoluene | n-Butyl acrylate | PdCl₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 94[3] |
| 6 | 4-Iodoanisole | n-Butyl acrylate | PdCl₂ (0.4) | Et₃N | [bmim][PF₆] | 120 | 3 | 92[3] |
| 7 | 4-Chloroiodobenzene | n-Butyl acrylate | PdCl₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 94[3] |
| 8 | 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 93[3] |
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
This protocol describes a representative procedure for the Heck reaction between this compound and methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 mmol), methyl acrylate (1.2 mmol), and triethylamine (1.5 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 10 mL) to remove DMF and triethylamine hydroiodide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-methyl 3-(4-propylphenyl)acrylate.
Visualizations
References
- 1. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Formation of (4-propylphenyl)magnesium iodide from 1-Iodo-4-propylbenzene and Magnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, (4-propylphenyl)magnesium iodide, from the reaction of 1-iodo-4-propylbenzene with magnesium turnings. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This application note outlines the necessary reagents, equipment, reaction conditions, and safety precautions. Additionally, it addresses potential side reactions and provides guidance on their mitigation. The protocol is intended for use by qualified researchers in a controlled laboratory setting.
Introduction
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles and strong bases that react with a wide variety of electrophiles.[1] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] Aryl Grignard reagents are particularly valuable in the synthesis of complex aromatic molecules, including active pharmaceutical ingredients. The reactivity of the parent aryl halide follows the order I > Br > Cl.[2] This protocol focuses on the preparation of (4-propylphenyl)magnesium iodide, a useful intermediate for introducing a 4-propylphenyl group into a target molecule.
Reaction Scheme
1-Iodo-4-propylbenzeneMagnesium(4-propylphenyl)magnesium iodide
Quantitative Data Summary
While specific yield data for the synthesis of (4-propylphenyl)magnesium iodide is not extensively reported in the literature, typical yields for the formation of aryl Grignard reagents from aryl iodides under optimized conditions are generally high. The following table provides estimated and typical values based on analogous reactions.
| Parameter | Value/Range | Notes |
| Typical Yield | 80-95% | Yield is highly dependent on the purity of reagents and anhydrous conditions. |
| Reaction Time | 1-3 hours | Initiation time can vary. The reaction is typically complete after the exotherm subsides and the magnesium is consumed. |
| Reaction Temperature | Room Temperature to 35°C (Reflux in Diethyl Ether) | The reaction is exothermic and may require initial cooling. Gentle warming may be needed to initiate the reaction.[3] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | The solvent must be scrupulously dried to prevent quenching of the Grignard reagent.[2] |
| Side Products | 4,4'-Dipropylbiphenyl (from Wurtz coupling) | Minimized by slow addition of the aryl iodide and maintaining a moderate reaction temperature.[4][5] |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or water bath
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled hot under a stream of inert gas (nitrogen or argon). This ensures the exclusion of atmospheric moisture.
-
Activation of Magnesium: Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a single crystal of iodine.[6] Gently warm the flask under an inert atmosphere until the purple iodine vapor is observed, which will then sublime and deposit on the magnesium surface.[7] The disappearance of the iodine color indicates the activation of the magnesium.[3] Allow the flask to cool to room temperature.
-
Initiation of the Reaction: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when a color change (typically becoming cloudy and grey) and a gentle reflux are observed.[8] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[3]
-
Formation of the Grignard Reagent: Once the reaction has been initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] The reaction is exothermic, and an ice bath may be required to control the temperature. After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium.
-
Confirmation of Grignard Reagent Formation (Optional): The concentration of the Grignard reagent can be determined by titration.[9]
-
Quenching and Work-up (for analysis or subsequent reaction): The Grignard reagent is typically used in situ for subsequent reactions. For analysis or to isolate reaction products after reaction with an electrophile, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.[6]
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously in air, especially if the solvent evaporates. All operations must be carried out under an inert atmosphere.
-
The reaction is exothermic and can become vigorous. Proper temperature control is essential to prevent a runaway reaction.
-
Anhydrous ethers are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Characterization
The formation of the Grignard reagent can be inferred by the consumption of the magnesium and the characteristic color change. Spectroscopic characterization is typically performed on the products derived from the Grignard reaction. However, predicted NMR chemical shifts for the aryl group of (4-propylphenyl)magnesium iodide are provided below based on data for analogous compounds.
-
¹H NMR: The aromatic protons of the 4-propylphenyl group are expected to be shifted upfield compared to the starting material due to the electron-donating effect of the MgI group. Aromatic signals are typically in the range of 6.5-8.0 ppm.[10]
-
¹³C NMR: The carbon atom attached to the magnesium (ipso-carbon) will be significantly shielded. Aromatic carbon signals generally appear between 110-150 ppm.[11]
Troubleshooting
-
Failure to initiate: This is the most common issue and is often due to moisture or an unactivated magnesium surface. Ensure all glassware and solvents are perfectly dry. If necessary, a small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
Low Yield: This can be caused by the presence of moisture, incomplete reaction, or side reactions such as Wurtz coupling.[5]
-
Wurtz Coupling: The formation of the biphenyl side product (4,4'-dipropylbiphenyl) is favored by higher temperatures and high concentrations of the aryl iodide.[4][7] This can be minimized by the slow, dropwise addition of the this compound solution and by maintaining a moderate reaction temperature.[5]
Visualizations
Caption: Workflow for the formation of (4-propylphenyl)magnesium iodide.
Caption: Desired reaction pathway and potential side reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Iodo-4-propylbenzene
Introduction
1-Iodo-4-propylbenzene is a versatile aromatic building block widely utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the reactive carbon-iodine (C-I) bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Biaryl scaffolds are privileged structures found in numerous pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of robust synthetic methods for their preparation is of paramount importance to researchers in academia and industry, especially those in drug development. This document provides detailed application notes and experimental protocols for the synthesis of biaryl and other valuable compounds starting from this compound, focusing on key transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Propyl-1,1'-biphenyl
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[1] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1]
Experimental Protocol
This protocol details the synthesis of 4-Propyl-1,1'-biphenyl from this compound and Phenylboronic Acid.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 246.1 mg), Phenylboronic acid (1.2 mmol, 146.3 mg), and Potassium Carbonate (2.0 mmol, 276.4 mg).[2]
-
Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).[2]
-
Introduce the degassed solvent system, a mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL), via syringe.[2]
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure biaryl product.
-
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 20 | 89 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This copper-co-catalyzed, palladium-mediated reaction is a highly reliable method for synthesizing substituted alkynes.
Experimental Protocol
This protocol describes the coupling of this compound with Phenylacetylene.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg) and CuI (0.04 mmol, 7.6 mg).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF, 10 mL) and Triethylamine (3.0 mmol, 0.42 mL).
-
Add this compound (1.0 mmol, 246.1 mg) followed by Phenylacetylene (1.1 mmol, 0.12 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC until the starting aryl iodide is consumed.[6]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the desired 1-(Phenylethynyl)-4-propylbenzene.
-
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | 50 | 94 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | 50 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | Toluene | 60 | 91 |
| 4 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (1.5) | 3 | TEA | DMF | RT | 96 |
Visualizations
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is exceptionally versatile, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][9]
Experimental Protocol
This protocol outlines the amination of this compound with Aniline.
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., XPhos, BINAP)
-
A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), the phosphine ligand (e.g., BINAP, 0.03 mmol, 18.7 mg), and the base (e.g., Cs₂CO₃, 1.4 mmol, 456.0 mg).[10]
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add anhydrous Toluene (4 mL) via syringe.
-
Add this compound (1.0 mmol, 246.1 mg) followed by Aniline (1.2 mmol, 0.11 mL).
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 8-24 hours.[10]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-phenyl-4-propylaniline.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP (1/3) | Cs₂CO₃ | Toluene | 110 | 90 |
| 2 | Morpholine | Pd(OAc)₂ / XPhos (2/4) | NaOtBu | Dioxane | 100 | 96 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos (1/2) | K₃PO₄ | Toluene | 100 | 92 |
| 4 | n-Hexylamine | Pd(OAc)₂ / BrettPhos (2/4) | NaOtBu | Toluene | 90 | 88 |
Visualizations
Caption: The catalytic cycle of Buchwald-Hartwig amination.[11]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-propylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-propylphenylboronic acid from 1-iodo-4-propylbenzene. Two primary synthetic routes are presented: the Grignard reaction and the lithium-halogen exchange reaction. Both methods are reliable for producing the desired arylboronic acid, a versatile building block in Suzuki-Miyaura cross-coupling reactions and other organic transformations relevant to drug discovery and development. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
4-Propylphenylboronic acid is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex organic molecules makes it a valuable compound for medicinal chemistry and drug development programs. The preparation of 4-propylphenylboronic acid from readily available this compound can be efficiently achieved through the formation of an organometallic intermediate, followed by quenching with a borate ester. This document outlines two effective protocols for this transformation.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₁I | 246.09 | N/A | 240-242 | |
| 4-Propylphenylboronic acid | C₉H₁₃BO₂ | 164.01 | 89-97[1] | N/A |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1: Grignard Reaction | Protocol 2: Lithium-Halogen Exchange |
| Key Reagents | This compound, Magnesium turnings, Iodine (catalyst), Triisopropyl borate | This compound, n-Butyllithium, Triisopropyl borate |
| Solvent | Anhydrous Diethyl ether or THF | Anhydrous THF |
| Reaction Temperature | Reflux for Grignard formation; -78 °C for borylation | -78 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Work-up | Acidic work-up (e.g., aq. HCl) | Acidic work-up (e.g., aq. HCl) |
| Purification | Recrystallization or Acid-base extraction | Recrystallization or Acid-base extraction |
| Expected Yield | 70-85% | 75-90% |
| Purity (typical) | >95% | >97% |
Table 3: Spectroscopic Data for 4-propylphenylboronic acid
| Spectroscopy | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | ~7.75 (d, 2H), 7.20 (d, 2H), 2.60 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H), 5.50 (br s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃) | ~145, 135, 128, 128 (ipso-C not always observed), 38, 24, 14 |
Note: The spectroscopic data are typical values for arylboronic acids and may vary slightly based on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol details the formation of a Grignard reagent from this compound, followed by its reaction with triisopropyl borate.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether (or THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous diethyl ether dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 4-propylphenylboronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).[2] Alternatively, an acid-base extraction can be employed for purification.[3]
-
Protocol 2: Synthesis via Lithium-Halogen Exchange
This protocol describes the formation of an organolithium intermediate, which is then converted to the boronic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Schlenk flask, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Lithium-Halogen Exchange:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Borylation:
-
To the aryllithium solution at -78 °C, add triisopropyl borate (1.5 eq) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify by recrystallization or acid-base extraction as described in Protocol 1.
-
Mandatory Visualization
Caption: Synthetic workflow for 4-propylphenylboronic acid.
References
Application Notes and Protocols: Synthesis of Liquid Crystal Intermediates Using 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-propylbenzene is a key aromatic building block in the synthesis of various organic molecules, including intermediates for liquid crystal materials. Its structure, featuring a propyl tail and a reactive iodine atom, makes it an ideal starting material for cross-coupling reactions to construct the rigid core structures characteristic of liquid crystals. This document provides detailed application notes and experimental protocols for the synthesis of liquid crystal intermediates utilizing this compound, primarily through Suzuki and Sonogashira cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the construction of biphenyl and tolane derivatives, which are common mesogenic cores in liquid crystal molecules.
Key Synthetic Pathways
Two of the most powerful and versatile methods for synthesizing the core structures of liquid crystal intermediates from this compound are the Suzuki-Miyaura coupling and the Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon single bond between this compound and a boronic acid derivative, typically an alkoxyphenylboronic acid. This reaction is widely used to create the biphenyl core structure common in many nematic liquid crystals.
-
Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, forms a carbon-carbon triple bond between this compound and a terminal alkyne. This method is employed to synthesize tolane derivatives, which are another important class of liquid crystal intermediates.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of liquid crystal intermediates starting from this compound. The data is compiled from typical results obtained for analogous Suzuki and Sonogashira coupling reactions found in the literature.
Table 1: Suzuki-Miyaura Coupling of this compound with various 4-Alkoxyphenylboronic Acids
| Entry | 4-Alkoxyphenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Ethoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 4-Propoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 10 | 90 |
| 4 | 4-Butoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Table 2: Sonogashira Coupling of this compound with various Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethynylbenzonitrile | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 94 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 8 | 91 |
| 3 | 4-Ethynyltoluene | Pd(OAc)₂/PPh₃ (2) | CuI (4) | DIPA | Toluene | 80 | 10 | 89 |
| 4 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | Acetonitrile | 65 | 7 | 93 |
Experimental Protocols
The following are detailed methodologies for the key experiments described above.
Protocol 1: Synthesis of 4-Methoxy-4'-propylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl liquid crystal intermediate.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene, 95% ethanol, and deionized water in a 4:1:1 ratio (e.g., 20 mL toluene, 5 mL ethanol, 5 mL water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methoxy-4'-propylbiphenyl.
Protocol 2: Synthesis of 4-(4-Propylphenylethynyl)benzonitrile via Sonogashira Coupling
This protocol details the synthesis of a tolane-based liquid crystal intermediate.
Materials:
-
This compound
-
4-Ethynylbenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 4-ethynylbenzonitrile (1.1 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous THF (15 mL) and triethylamine (2.5 eq) via syringe.
-
Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 4-(4-propylphenylethynyl)benzonitrile.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Sonogashira Coupling Synthetic Pathway.
Application of 1-Iodo-4-propylbenzene in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Iodo-4-propylbenzene is a key aromatic building block utilized in the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler precursors. The propyl group on the benzene ring is a feature present in several active pharmaceutical ingredients (APIs), making this compound a valuable starting material for the synthesis of drugs targeting a wide array of diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis revolves around its participation in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to create biphenyl structures, which are core motifs in many pharmaceuticals, notably the "sartan" class of antihypertensive drugs.
-
Sonogashira Coupling: Synthesis of arylalkynes, which are versatile intermediates that can be further elaborated into various heterocyclic systems found in drug molecules.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, a crucial step in the synthesis of numerous APIs containing arylamine moieties.
-
Heck Reaction: Creation of carbon-carbon bonds between the aryl iodide and an alkene, leading to substituted styrenes and other vinylated compounds that serve as precursors to a range of pharmaceuticals.
Application Note 1: Synthesis of a Key Biphenyl Intermediate for Sartan Antihypertensives via Suzuki-Miyaura Coupling
The "sartan" class of drugs, such as Telmisartan, are angiotensin II receptor blockers used to treat high blood pressure. A common structural feature of these drugs is a substituted biphenyl core. This compound can be utilized to construct the 4'-propylbiphenyl moiety of these molecules through a Suzuki-Miyaura coupling reaction.
A representative synthesis involves the coupling of this compound with a suitable boronic acid derivative. For instance, the reaction with 4-formylphenylboronic acid yields 4'-propyl-[1,1'-biphenyl]-4-carbaldehyde, a versatile intermediate that can be further elaborated to introduce the benzimidazole and carboxylic acid functionalities required for drugs like Telmisartan.
Experimental Protocol: Synthesis of 4'-Propyl-[1,1'-biphenyl]-4-carbaldehyde
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl iodides.
Materials:
-
This compound
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Base Addition: Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-propyl-[1,1'-biphenyl]-4-carbaldehyde.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 6 | 85-95 | >98 |
Diagram of the Suzuki-Miyaura Coupling Pathway:
Caption: Synthetic pathway to a sartan intermediate.
Application Note 2: Synthesis of Arylalkynes via Sonogashira Coupling
Arylalkynes are important intermediates in pharmaceutical synthesis as they can be converted into a wide range of functional groups and heterocyclic systems. The Sonogashira coupling of this compound with a terminal alkyne provides a direct route to these valuable precursors.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This is a general protocol for a copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.2 eq).
-
Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Solvent and Inert Atmosphere: Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 2.0 eq). Degas the mixture with argon or nitrogen for 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired arylalkyne.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 4 | 88-96 |
Diagram of the Sonogashira Coupling Workflow:
Caption: Sonogashira coupling experimental workflow.
Application Note 3: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to produce N-(4-propylphenyl)amines, which are valuable intermediates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative example of a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq) followed by anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the N-arylated amine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 90-98 |
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig amination catalytic cycle.
Application Note 4: Synthesis of Substituted Alkenes via Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with various alkenes, such as acrylates or styrenes, to generate substituted alkenes that are precursors to a range of pharmaceutical compounds.[1][2]
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
This is a general protocol for the Heck reaction.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (TEA) or sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in the chosen solvent (DMF or MeCN).
-
Reagent Addition: Add methyl acrylate (1.5 eq), the base (e.g., TEA, 2.0 eq), and palladium(II) acetate (0.02 eq).
-
Inert Atmosphere: Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the trans-substituted alkene.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Methyl Acrylate | Pd(OAc)₂ | TEA | DMF | 100 | 80-90 |
Diagram of the Heck Reaction Logical Flow:
Caption: Logical flow of the Heck reaction.
This compound is a versatile and valuable starting material in the synthesis of pharmaceutical intermediates. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of key structural motifs found in a wide range of drug molecules. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting the Buchwald-Hartwig amination of 1-iodo-4-propylbenzene. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other functional materials.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes typical reaction parameters and expected outcomes.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (this compound), inserting into the carbon-iodine bond to form a palladium(II) intermediate.[4][6][7] The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[3][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[5][7]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination from the palladium-amido complex. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5][6]
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[1][6] While aryl iodides are highly reactive in the oxidative addition step, the generated iodide can sometimes inhibit the catalyst.[3][4] Careful selection of ligands and reaction conditions can mitigate this effect.
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of base and reaction conditions depends on the nature of the amine and the presence of sensitive functional groups.
Protocol 1: General Procedure with a Strong Base (e.g., Sodium tert-butoxide)
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]
-
Add the amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add the anhydrous solvent (e.g., toluene, 3-5 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure with a Milder Base (e.g., Cesium Carbonate)
This protocol is recommended when either the aryl iodide or the amine contains base-sensitive functional groups, such as esters or enolizable ketones.[13]
Materials:
-
Same as Protocol 1, but with Cesium Carbonate (Cs₂CO₃) instead of NaOtBu.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the amine (1.2 mmol, 1.2 equiv.) and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., dioxane or THF, 3-5 mL).
-
Proceed with steps 5 through 11 from Protocol 1. Note that reactions with milder bases may require higher temperatures or longer reaction times.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with various amines. These tables can be used as a starting point for optimizing the reaction of this compound.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Rationale/Reference |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective precatalysts.[3] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos, BINAP | Bulky, electron-rich phosphines that promote efficient catalysis.[1][6] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Choice depends on the base sensitivity of the substrates.[7][13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial for optimal results.[4][7] |
| Temperature | 80 - 110 °C | Typical temperature range for these couplings.[7] |
| Catalyst Loading | 0.5 - 2 mol % | Lower catalyst loadings are often achievable with efficient ligand systems.[4] |
Table 2: Representative Examples of Buchwald-Hartwig Amination with Aryl Iodides
| Amine | Product | Typical Yield (%) |
| Aniline | N-(4-propylphenyl)aniline | 85 - 95% |
| Morpholine | 4-(4-propylphenyl)morpholine | 90 - 98% |
| n-Hexylamine | N-(4-propylphenyl)hexan-1-amine | 80 - 90% |
| Diethylamine | N,N-diethyl-4-propylaniline | 75 - 85% |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: A diagram of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions Involving 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for copper-catalyzed cross-coupling reactions utilizing 1-iodo-4-propylbenzene as a key building block. The methodologies outlined herein are central to the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental transformations in organic synthesis and drug discovery.
Introduction to Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of key chemical bonds.[1] The use of copper as a catalyst offers advantages such as lower toxicity and greater abundance compared to precious metals.[1] These reactions, including Ullmann, Sonogashira, and Suzuki-Miyaura-type couplings, are indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This compound is a versatile aryl iodide that can participate in these transformations to introduce a 4-propylphenyl moiety into a target molecule.
I. Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds, enabling the synthesis of N-arylated amines from aryl halides.[2] Modern protocols often utilize copper(I) salts in the presence of a ligand to facilitate the reaction under milder conditions than traditional methods.
Application Note:
This protocol describes the N-arylation of anilines with this compound. The selection of the copper source, ligand, base, and solvent is critical for achieving high yields. Copper(I) iodide is a commonly used catalyst, and ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction. A variety of substituted anilines can be coupled, and the reaction conditions are generally tolerant of a range of functional groups.
Experimental Protocol: Synthesis of N-(4-propylphenyl)aniline
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl iodide)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add aniline and degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(4-propylphenyl)aniline.
Quantitative Data:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI / 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 2 | 4-Methoxyaniline | CuI / DMEDA | Cs₂CO₃ | Dioxane | 100 | 20 | 92 |
| 3 | 3-Chloroaniline | CuI / Proline | K₃PO₄ | DMSO | 90 | 18 | 78 |
DMEDA = N,N'-dimethylethylenediamine
Ullmann C-N Coupling Workflow
II. Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)
Similar to C-N bond formation, the Ullmann condensation can be applied to synthesize diaryl ethers through the coupling of an aryl halide with a phenol. The choice of ligand is crucial for achieving high yields, especially with sterically hindered substrates.
Application Note:
This protocol details the O-arylation of phenols with this compound. Picolinic acid has been shown to be an effective ligand for this transformation, allowing the reaction to proceed under relatively mild conditions.[3] The reaction is tolerant of various functional groups on both the phenol and the aryl iodide.
Experimental Protocol: Synthesis of 1-Phenoxy-4-propylbenzene
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Picolinic acid (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (5 mL per 1 mmol of aryl iodide)
Procedure:
-
In a glovebox, add this compound, copper(I) iodide, picolinic acid, and potassium phosphate to an oven-dried vial.
-
Add phenol and DMSO.
-
Seal the vial and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired 1-phenoxy-4-propylbenzene.
Quantitative Data:
| Entry | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 80 | 24 | 91 |
| 2 | 4-Cresol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 80 | 24 | 88 |
| 3 | 2,6-Dimethylphenol | CuI / Picolinic Acid | Cs₂CO₃ | NMP | 100 | 36 | 75 |
NMP = N-Methyl-2-pyrrolidone
Ullmann C-O Coupling Process
III. Copper-Catalyzed C-S Cross-Coupling
The synthesis of aryl sulfides can be achieved through the copper-catalyzed coupling of aryl iodides with thiols. Ligand-free systems have been developed that proceed efficiently, offering a simple and cost-effective method for C-S bond formation.
Application Note:
This protocol describes a ligand-free copper-catalyzed S-arylation of thiophenols with this compound. The reaction proceeds in a polar aprotic solvent in the presence of an inorganic base. This method is notable for its operational simplicity and tolerance of various functional groups.
Experimental Protocol: Synthesis of Phenyl(4-propylphenyl)sulfane
Reaction Scheme:
Logical Flow for Cross-Coupling
IV. Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper co-catalyst. [4]However, palladium-free, copper-catalyzed versions have been developed, offering a more economical approach. [4][5]
Application Note:
This protocol outlines a copper-catalyzed Sonogashira coupling of this compound with terminal alkynes. The use of a copper(I) catalyst in the presence of a ligand and a base allows for the efficient synthesis of disubstituted alkynes.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-propylbenzene
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (4 mL per 1 mmol of aryl iodide)
Procedure:
-
In a nitrogen-filled glovebox, combine this compound, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate in a vial.
-
Add phenylacetylene and DMF.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography (eluent: hexane) to yield the desired 1-(phenylethynyl)-4-propylbenzene.
Quantitative Data:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 16 | 88 |
| 2 | 1-Hexyne | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 20 | 75 |
| 3 | Trimethylsilylacetylene | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 90 | 18 | 95 |
V. Copper-Catalyzed Suzuki-Miyaura Coupling
While traditionally a palladium-catalyzed reaction, copper-catalyzed Suzuki-Miyaura couplings have gained attention as a more sustainable alternative for the formation of biaryl compounds. [6]
Application Note:
This protocol describes the copper-catalyzed cross-coupling of this compound with arylboronic acids. The reaction typically requires a copper(I) or copper(II) salt, a ligand, and a base in a suitable solvent.
Experimental Protocol: Synthesis of 4-Propyl-1,1'-biphenyl
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (4:1) (5 mL per 1 mmol of aryl iodide)
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, copper(I) iodide, 1,10-phenanthroline, and potassium phosphate.
-
Evacuate and backfill with argon.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction at 100 °C for 24 hours.
-
After cooling, extract the product with ethyl acetate, wash with water, and dry the organic layer.
-
Concentrate and purify by column chromatography (eluent: hexane) to obtain 4-propyl-1,1'-biphenyl.
Quantitative Data:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | CuI / 1,10-Phenanthroline | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |
| 2 | 4-Methoxyphenylboronic acid | CuI / 1,10-Phenanthroline | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 |
| 3 | 3-Chlorophenylboronic acid | CuI / 1,10-Phenanthroline | K₃PO₄ | Dioxane/H₂O | 100 | 28 | 76 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Iodo-4-propylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 1-Iodo-4-propylbenzene to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling with this compound resulted in a low yield, even though aryl iodides are highly reactive. What are the most common initial checks I should perform?
A1: A low yield with a reactive substrate like this compound often points to fundamental issues with the reaction setup or reagents rather than the substrate's inherent reactivity.[1] Begin with a systematic check of the following:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed before use.[3] Even trace amounts of oxygen can deactivate the catalyst, leading to homocoupling or incomplete conversion.[2]
-
Reagent Quality & Purity:
-
Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands are prone to oxidation.[3] Use fresh or properly stored catalysts and ligands.
-
Boronic Acid/Ester: Boronic acids can degrade on the shelf or undergo protodeboronation during the reaction, which is a common cause of low yields.[3][4] Use a fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).
-
Solvents & Base: Use anhydrous, high-purity solvents and ensure your base is not contaminated.[3]
-
-
Stirring: For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]
Q2: How do I select the optimal Palladium catalyst and ligand for coupling with this compound?
A2: While this compound is reactive, the choice of catalyst and ligand is critical to ensure efficient turnover.
-
Palladium Source: Standard Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective and can be used directly.[6] Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) are also common but require in situ reduction to the active Pd(0) species.
-
Ligand Selection: If using a Pd(II) source, the addition of a ligand is necessary. For aryl iodides, standard triphenylphosphine (PPh₃) can be sufficient. However, for more challenging couplings or to improve reaction rates and yields, bulky, electron-rich phosphine ligands (often called Buchwald ligands, such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7][8] These ligands promote the crucial oxidative addition and reductive elimination steps.[7]
Q3: Which base should I use, and how does it impact the reaction yield?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle, but the wrong choice can promote side reactions.[3][9]
-
Common Bases: Inorganic bases are most frequently used. Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely employed.[7][10] Potassium Phosphate (K₃PO₄) is another excellent choice, often favored for its ability to minimize side reactions like protodeboronation.[3][7]
-
Base Strength: For particularly difficult couplings, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary, though they can increase the risk of side reactions with sensitive functional groups.[7]
-
Minimizing Protodeboronation: If you suspect protodeboronation is an issue, switching to a milder base like Potassium Fluoride (KF) or K₃PO₄ can be beneficial.[3][4]
Q4: What is the best solvent system for this reaction? Does it need to be anhydrous?
A4: The solvent influences reagent solubility and catalyst stability.[2]
-
Common Solvents: Aprotic solvents such as 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are standard choices.[7] Polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be used.[11]
-
The Role of Water: Many Suzuki protocols employ a mixed solvent system, typically an organic solvent with water (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O).[2][6] A small amount of water can help dissolve the inorganic base and facilitate the transmetalation step.[12]
-
Anhydrous vs. Aqueous: While water can be beneficial, it is also a proton source that can lead to protodeboronation.[3] If this side reaction is suspected, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane is a recommended strategy.
Q5: My reaction starts but then stalls, leaving unreacted starting material. What could be the cause?
A5: Reaction stalling is typically due to catalyst deactivation or boronic acid degradation.
-
Catalyst Deactivation: As mentioned in Q1, the presence of oxygen is a primary cause. Ensure your inert atmosphere is maintained throughout the reaction. High temperatures can also cause the palladium catalyst to decompose into inactive palladium black.[2] Consider running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
-
Protodeboronation: The boronic acid may be slowly degrading over the course of the reaction.[4] This is more common with electron-deficient boronic acids but can affect all types. Using a more stable boronic ester or switching to anhydrous conditions with K₃PO₄ can help mitigate this issue.[3]
Data Presentation
The following tables summarize key parameters for troubleshooting and optimizing your Suzuki coupling reaction.
Table 1: Troubleshooting Checklist for Low Yields
| Observation | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst, poor quality reagents, or lack of inert atmosphere. | Use fresh catalyst/ligands, ensure reagents are pure, and rigorously degas solvents and purge the reaction vessel with Ar or N₂.[2][3] |
| Reaction stalls before completion | Catalyst deactivation or degradation of boronic acid (protodeboronation). | Lower the reaction temperature; switch to a more robust ligand; use a boronic ester instead of a boronic acid; use anhydrous conditions with K₃PO₄.[2][3][4] |
| Significant homocoupling byproducts | Presence of oxygen deactivating the catalyst. | Improve degassing and inert atmosphere techniques.[2] |
| Only starting materials recovered | Incorrect base or solvent system; temperature too low. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene); incrementally increase the temperature.[7][13] |
Table 2: Comparison of Common Bases in Suzuki Coupling
| Base | Typical Equivalents | Strength | Common Use Case & Notes |
| K₂CO₃ | 2.0 - 3.0 | Moderate | A standard, cost-effective choice for many Suzuki reactions. Often used in aqueous solvent mixtures.[10] |
| Cs₂CO₃ | 2.0 - 3.0 | Moderate-Strong | Highly effective, often provides better yields than K₂CO₃, but is more expensive.[7] |
| K₃PO₄ | 2.0 - 3.0 | Moderate | Excellent choice for sensitive substrates and minimizing protodeboronation. Works well in both aqueous and anhydrous conditions.[3][7] |
| KOH | 4.5 - 600 | Strong | Used when weaker bases fail, but high concentrations can be critical for success.[14] May not be suitable for base-sensitive functional groups. |
| KF | 2.0 - 3.0 | Mild | Can prevent cleavage of sensitive groups like esters but may result in slower reaction rates.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a standard starting point for the reaction.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[9] Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][15]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Grignard Formation of 1-Iodo-4-propylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the Grignard formation of 1-Iodo-4-propylbenzene.
Troubleshooting Guide: Side Reactions
This guide addresses common issues and provides solutions to minimize the formation of unwanted byproducts during the synthesis of 4-propylphenylmagnesium iodide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Grignard Reagent | 1. Presence of Moisture: Grignard reagents are highly reactive with water, leading to hydrolysis and the formation of propylbenzene.[1] 2. Oxidation: Exposure to air (oxygen) can oxidize the Grignard reagent. 3. Incomplete Reaction: The magnesium surface may be passivated by a layer of magnesium oxide, preventing the reaction from initiating or going to completion.[1] | 1. Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF). 2. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. 3. Magnesium Activation: Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates activation.[2] Gentle heating can also help initiate the reaction. |
| High Percentage of Wurtz Coupling Product (4,4'-dipropyl-1,1'-biphenyl) | 1. High Local Concentration of this compound: Rapid addition of the aryl iodide can lead to the newly formed Grignard reagent reacting with unreacted starting material.[2] 2. Elevated Temperature: The Wurtz coupling reaction is often favored at higher temperatures.[2] The Grignard formation itself is exothermic and can create localized hot spots. 3. Solvent Effects: While THF is a common solvent, for some aryl halides, it can promote Wurtz coupling more than diethyl ether. | 1. Slow Addition: Add a solution of this compound in anhydrous ether dropwise to the magnesium suspension. This maintains a low concentration of the aryl iodide. 2. Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Avoid excessive heating. 3. Solvent Choice: Consider using diethyl ether, which can sometimes suppress Wurtz coupling better than THF for certain substrates. |
| Formation of Propylbenzene | Hydrolysis of the Grignard Reagent: This is a clear indication of the presence of water in the reaction system. | Re-evaluate Drying Procedures: Ensure all glassware is meticulously dried. Use freshly distilled anhydrous solvents. Check the inert gas line for any potential moisture contamination. |
| Reaction Fails to Initiate | 1. Inactive Magnesium: The surface of the magnesium turnings is coated with a layer of magnesium oxide.[1] 2. Impure Starting Material: The this compound may contain impurities that inhibit the reaction. | 1. Enhanced Magnesium Activation: In addition to iodine, try crushing a few pieces of magnesium with a glass rod (in the absence of solvent) to expose a fresh surface. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator. 2. Purify Starting Material: Ensure the this compound is pure and dry. Distillation can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Grignard formation of this compound?
A1: The most common and significant side product is the Wurtz coupling product, 4,4'-dipropyl-1,1'-biphenyl.[2][3][4] This occurs when the formed 4-propylphenylmagnesium iodide reacts with a molecule of unreacted this compound.
Q2: Why must the reaction be carried out under strictly anhydrous conditions?
A2: Grignard reagents are potent bases and will readily react with any protic source, such as water, to form the corresponding alkane (in this case, propylbenzene).[1] This reaction, known as hydrolysis, consumes the desired Grignard reagent and reduces the overall yield.
Q3: What is the role of the ether solvent (diethyl ether or THF)?
A3: The ether solvent is crucial for several reasons. It is an aprotic solvent that does not react with the Grignard reagent. The lone pair of electrons on the oxygen atom of the ether molecules coordinate with the magnesium atom, stabilizing the Grignard reagent in solution. This stabilization is essential for the reaction to proceed.
Q4: How does the reactivity of an aryl iodide like this compound compare to aryl bromides or chlorides in Grignard formation?
A4: Aryl iodides are generally more reactive than aryl bromides and chlorides in the formation of Grignard reagents. This increased reactivity can sometimes lead to a higher propensity for side reactions like Wurtz coupling if the reaction conditions are not carefully controlled.
Q5: Can I quantify the amount of Grignard reagent formed and the percentage of side products?
A5: Yes, several analytical techniques can be used. The concentration of the Grignard reagent can be determined by titration. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for identifying and quantifying the volatile components of the reaction mixture, including the desired product (after quenching a sample with an electrophile), the Wurtz coupling product, and any remaining starting material.[5]
Experimental Protocols
Protocol for the Preparation of 4-propylphenylmagnesium iodide
This protocol is designed to minimize side reactions and maximize the yield of the desired Grignard reagent.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, evidenced by a gentle bubbling and the formation of a cloudy gray solution.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting gray to brownish solution is the Grignard reagent, 4-propylphenylmagnesium iodide, which can be used in subsequent reactions.
Visualizations
Caption: Experimental workflow for the formation of 4-propylphenylmagnesium iodide, highlighting key steps and potential side reactions.
Caption: Logical relationships between reaction conditions and outcomes in Grignard reagent formation.
References
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with 1-Iodo-4-propylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Heck reactions utilizing 1-Iodo-4-propylbenzene. The following information is designed to help overcome common challenges and optimize experimental outcomes, with a focus on catalyst loading.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Heck reaction of this compound.
Q1: My Heck reaction with this compound is showing low or no conversion. What are the primary reasons?
A1: Low conversion in the Heck reaction with this compound can stem from several factors:
-
Suboptimal Catalyst Loading: Both too low and excessively high catalyst loadings can be detrimental. An insufficient amount of catalyst will naturally lead to a slow and incomplete reaction. Conversely, very high loadings can sometimes promote side reactions or lead to catalyst aggregation and deactivation.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to an inactive Pd(II) species. At elevated temperatures, palladium can also agglomerate into palladium black, which has poor catalytic activity.[1]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.[2]
-
Inappropriate Ligand or Ligand-to-Palladium Ratio: The choice and amount of phosphine ligand are critical. An incorrect ligand or an unsuitable ligand-to-palladium ratio can inhibit the reaction.[3] For some reactive aryl iodides, a ligand may not be necessary and could even hinder the reaction.
-
Problematic Base or Solvent: The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle. An unsuitable or impure base, or a solvent that does not adequately dissolve the reactants and catalyst, can halt the reaction.[4]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. For Heck reactions with aryl iodides like this compound, a good starting point is typically 0.5-2 mol% of the palladium catalyst.[5] To find the optimal loading, it is recommended to perform a screening experiment where the catalyst concentration is varied while keeping all other parameters constant. For example, you could set up parallel reactions with 0.1, 0.5, 1.0, and 2.0 mol% of the palladium source.
Q3: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates catalyst decomposition and is a common cause of low yields. To prevent this:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.
-
Use a Stabilizing Ligand: Phosphine ligands can stabilize the palladium catalyst and prevent aggregation. Bulky, electron-rich phosphine ligands are often effective.[6]
-
Optimize Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, although this may require longer reaction times.
-
Consider a Heterogeneous Catalyst: A supported palladium catalyst, such as Pd/C, can sometimes offer greater stability and easier removal, though leaching of active palladium species into the solution can still occur.[7]
Q4: Can I perform the Heck reaction with this compound without a phosphine ligand?
A4: Yes, for highly reactive substrates like aryl iodides, a "ligandless" Heck reaction is often feasible.[8] In some cases, the addition of a phosphine ligand to the reaction of an aryl iodide can even have a decelerating effect. The decision to use a ligand depends on the specific reaction conditions and the other coupling partner. If you are experiencing issues with a ligated system, attempting a ligandless reaction under Jeffery conditions (using a phase-transfer catalyst like a tetraalkylammonium salt) might be a viable alternative.[8]
Q5: What are common side reactions, and how can they be minimized?
A5: A common side reaction is the reductive dehalogenation of the aryl iodide, leading to the formation of propylbenzene. This can occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient. To minimize this, ensure all reagents and solvents are pure and dry, and focus on optimizing the conditions to favor the desired Heck coupling pathway. Another potential side reaction is the homocoupling of the aryl iodide.
Quantitative Data on Catalyst Loading
The following tables summarize the effect of catalyst loading and other reaction parameters on the yield of Heck reactions involving a model aryl iodide (iodobenzene), which is structurally similar to this compound. These data can serve as a starting point for optimizing your specific reaction.
Table 1: Heck Reaction of Iodobenzene with Styrene
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂ | 1.0 | K₂CO₃ | Water | 100 | 6 | 74 | [9] |
| 2 | PdCl₂ | 1.5 | K₂CO₃ | Water | 100 | 6 | 96 | [9] |
| 3 | Pd(OAc)₂ | 0.01 | Hindered Amine | None | Varies | Varies | Varies | [10] |
Table 2: Heck Reaction of Iodobenzene with n-Butyl Acrylate
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Pd/SiO₂ | 0.75 wt% | Et₃N | Water | 105 (MW) | 20 | 40 | [4] |
| 2 | Pd/SiO₂ | 0.75 wt% | Et₃N | DMF | 105 (MW) | 12 | >95 | [4] |
| 3 | Pd nano-spheres | 1.0 | Et₃N | DMF | 60 | 16h | 100 | [11] |
Experimental Protocols
The following are generalized protocols for the Heck reaction with this compound that can be adapted for specific alkenes.
Protocol 1: Heck Reaction of this compound with Styrene (Ligated Conditions)
-
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv) and P(o-tol)₃ (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add DMF, followed by this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Ligandless Heck Reaction of 1-I-odo-4-propylbenzene with n-Butyl Acrylate
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂, Na₂CO₃, and TBAB.
-
Add DMF, followed by this compound and n-butyl acrylate.
-
Heat the reaction mixture to 120 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Visualizations
Caption: Simplified catalytic cycle for the Heck reaction.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Preventing deiodination of 1-Iodo-4-propylbenzene in coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing 1-iodo-4-propylbenzene in common cross-coupling reactions while minimizing the undesired side reaction of deiodination. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in coupling reactions with this compound?
A1: Deiodination, also known as hydrodeiodination, is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of propylbenzene. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and introduces a significant byproduct that can complicate purification. The carbon-iodine (C-I) bond is relatively weak, making aryl iodides like this compound susceptible to this cleavage under certain reaction conditions.
Q2: What are the primary factors that promote the deiodination of this compound?
A2: Several factors can contribute to deiodination:
-
High Reaction Temperatures: Elevated temperatures can provide the energy needed to cleave the C-I bond.[1]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote deiodination.[1]
-
Solvent Effects: Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF can act as hydride sources, leading to deiodination.[2]
-
Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Less effective catalyst systems that lead to slow coupling can allow more time for side reactions like deiodination to occur.
-
Presence of Hydride Sources: Water, alcohols, or even the amine base in Sonogashira reactions can act as sources of hydride, leading to the reduction of the aryl iodide.
-
Light Exposure: Aryl iodides can be light-sensitive, and exposure to light may induce radical pathways that lead to deiodination.[1]
Q3: How does the reactivity of this compound compare to other aryl halides in coupling reactions?
A3: Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[3] The weaker carbon-iodine bond in this compound allows for a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[3] This higher reactivity means that reactions can often be carried out under milder conditions (e.g., lower temperatures) compared to the corresponding bromo or chloro derivatives. However, this increased reactivity also makes it more prone to side reactions like deiodination.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound, with a focus on preventing deiodination.
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant formation of propylbenzene (deiodination). | High Reaction Temperature: The C-I bond is thermally labile.[1] | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and only increase if the reaction is sluggish. |
| Inappropriate Base: Strong bases can promote hydrodeiodination.[1] | Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong organic bases like NaOtBu, especially in Suzuki reactions.[1][2] | |
| Problematic Solvent: Solvents like DMF and alcohols can be hydride donors.[2] | Switch to a non-polar, aprotic solvent such as toluene or dioxane.[2] | |
| Inefficient Catalyst/Ligand System: Slow desired coupling allows side reactions to dominate. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired reductive elimination step.[2] Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) if necessary. | |
| Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote radical pathways.[1] | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents before use.[1] | |
| Light Exposure: Photolytic cleavage of the C-I bond can occur.[1] | Protect the reaction vessel from light by wrapping it in aluminum foil.[1] | |
| Reaction is slow and still produces the deiodinated byproduct. | Slow Oxidative Addition: The electron-donating propyl group can slightly decrease the rate of oxidative addition. | While aryl iodides are generally reactive, using a more active palladium precatalyst or a ligand that promotes oxidative addition can be beneficial. |
| Difficulty in separating the coupled product from propylbenzene. | Similar Polarity: The desired product and the deiodinated byproduct may have very similar polarities, making chromatographic separation challenging. | Optimize the reaction to minimize the formation of propylbenzene. If separation is unavoidable, consider using a high-performance liquid chromatography (HPLC) system or derivatizing the desired product to alter its polarity before purification. |
Data Presentation: Impact of Reaction Parameters on Deiodination
The following table summarizes the general impact of various reaction parameters on the formation of the deiodinated byproduct, propylbenzene.
| Parameter | Condition that INCREASES Deiodination | Condition that DECREASES Deiodination | Relevant Coupling Reaction(s) |
| Temperature | High (e.g., > 100 °C) | Low to Moderate (e.g., RT - 80 °C) | All (Suzuki, Sonogashira, Heck) |
| Base | Strong organic bases (e.g., NaOtBu, DBU) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Suzuki, Heck |
| Solvent | Polar protic (e.g., alcohols), DMF | Non-polar aprotic (e.g., Toluene, Dioxane, THF) | All |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos) | Suzuki, Heck, Sonogashira |
| Atmosphere | Presence of Air/Oxygen | Inert (Argon or Nitrogen) | All |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress deiodination.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Wrap the flask in aluminum foil to protect it from light.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Suppressed Deiodination
This protocol outlines a copper-free Sonogashira coupling, which can sometimes reduce side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Piperidine (2.0 mmol, 2.0 equiv)
-
Degassed THF (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ and this compound.
-
Seal the flask and evacuate and backfill with argon three times.
-
Wrap the flask in aluminum foil.
-
Add degassed THF via syringe, followed by piperidine and the terminal alkyne.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Reaction with Minimized Deiodination
This protocol for the Heck reaction aims to minimize hydrodehalogenation.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Degassed Acetonitrile (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.
-
Degas the solution with a stream of argon for 15 minutes.
-
Wrap the tube in aluminum foil.
-
Add the alkene and triethylamine via syringe.
-
Seal the tube and heat at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Visualizations
References
Troubleshooting low conversion in Sonogashira reactions of 1-Iodo-4-propylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for Sonogashira reactions, with a specific focus on addressing low conversion issues encountered with 1-Iodo-4-propylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound has very low conversion. What are the most critical factors to check first?
A1: When a Sonogashira reaction fails or shows low conversion, the primary suspects are the quality of reagents, the integrity of the catalytic system, and the reaction atmosphere.[1] First, ensure that your palladium catalyst and copper(I) iodide co-catalyst are active and have not degraded.[1] Second, verify the purity of your this compound and the terminal alkyne, as impurities can poison the catalyst.[1] Finally, confirm that the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
Q2: I observed a black precipitate forming in my reaction flask. What is it, and is it detrimental to the reaction?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[1] This is detrimental to the reaction as it removes the active catalyst from the solution, leading to low or no conversion. This decomposition can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[1] Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under specific conditions.[2] To prevent this, it is essential to use high-purity, degassed reagents and solvents and to carefully control the reaction temperature.[1][3]
Q3: My main side product is the homocoupled dimer of my terminal alkyne. How can I minimize this?
A3: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[4] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, such as atmospheric oxygen.[5][6] The most effective way to minimize this side reaction is to switch to a copper-free Sonogashira protocol.[1][5][6] If a copper co-catalyst is necessary for reactivity, ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing all components. Reducing the concentration of the copper(I) iodide catalyst can also help mitigate this issue.
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide substrate is a key factor influencing the reaction conditions required. The general trend of reactivity towards oxidative addition, which is often the rate-limiting step, is I > OTf > Br >> Cl.[1][5][7] Consequently, aryl iodides like this compound are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides may require heating, and aryl chlorides typically demand more forcing conditions and specialized catalyst systems.[1][5][6]
Q5: Is a copper co-catalyst always necessary?
A5: No, a copper co-catalyst is not always necessary. While the traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) to act as a co-catalyst, numerous "copper-free" Sonogashira protocols have been developed.[1][5] These are often preferred to avoid the issue of alkyne homocoupling (Glaser coupling).[5][6] Copper-free reactions may require different ligands, bases, or higher temperatures to achieve comparable efficiency.[1][5] The copper(I) salt's role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetallation with the palladium complex.[5][8]
Troubleshooting Guide for Low Conversion
| Problem | Possible Cause | Recommended Solution |
| No or Low Conversion | Inactive Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is old or has been improperly stored. Copper(I) iodide is oxidized. | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure catalysts are stored under an inert atmosphere.[1] |
| Poor Reagent Quality: Impurities in this compound, the alkyne, solvent, or base are poisoning the catalyst. | Purify starting materials if necessary. Use anhydrous, degassed solvents and ensure the amine base is dry and pure.[1][2] | |
| Inert Atmosphere Failure: Oxygen is present in the reaction, leading to catalyst decomposition and/or Glaser coupling. | Improve the degassing procedure (e.g., use multiple freeze-pump-thaw cycles). Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of argon or nitrogen.[1][3] | |
| Inappropriate Base: The base is not strong enough to deprotonate the alkyne or is sterically hindered. | Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used. Ensure the base is used in sufficient excess (typically 2-7 equivalents).[1][5][9] | |
| Suboptimal Temperature: The reaction temperature is too low for the specific substrates and catalyst system. | While aryl iodides are highly reactive, gentle heating (e.g., 40-60 °C) may be required. Increase temperature in increments, monitoring for catalyst decomposition.[10] | |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) species is unstable under the reaction conditions. | Ensure a strictly inert atmosphere.[1] Consider using a more stable palladium precatalyst or adding a stabilizing ligand. Avoid excessively high temperatures.[3] |
| Significant Alkyne Homocoupling | Glaser Coupling: Copper-catalyzed dimerization of the alkyne, often promoted by oxygen. | Switch to a copper-free Sonogashira protocol.[6] If using copper, ensure rigorous exclusion of oxygen and consider reducing the amount of CuI. |
| Reaction Stalls | Insufficient Base: The amine halide salt precipitates and may hinder the reaction. The amount of base is depleted. | Ensure a sufficient excess of the amine base is used.[5][9] |
| Ligand Dissociation/Decomposition: The phosphine ligand may dissociate or degrade, leading to catalyst deactivation. | Consider using a higher ligand-to-palladium ratio or switching to more robust, bulky electron-rich phosphine ligands.[7] |
Quantitative Data Summary
Table 1: Typical Catalyst and Reagent Stoichiometry
| Component | Typical Mol % or Equivalents | Notes |
| Aryl Halide (this compound) | 1.0 eq | The limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is typically used to ensure complete consumption of the aryl halide.[9] |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.5 - 5 mol % | Higher loadings (3-5%) may be needed for challenging substrates.[7] |
| Copper(I) Iodide (CuI) | 0.5 - 10 mol % | Lower loadings are preferred to minimize homocoupling.[11] |
| Amine Base (e.g., Et₃N, i-Pr₂NH) | 2.0 - 7.0 eq | Used as both a base and sometimes as a solvent. An excess is crucial.[5][9] |
Table 2: Common Solvents for Sonogashira Reactions
| Solvent | Type | Dielectric Constant (approx.) | Notes |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 7.6 | Widely used, but may promote Pd black formation in some cases.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good for dissolving a wide range of substrates, but can sometimes slow the reaction by coordinating to the palladium center.[12][13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | A common solvent for Sonogashira reactions.[14] |
| Triethylamine (Et₃N) | Basic | 2.4 | Can be used as both the base and the solvent.[2] |
| Toluene | Nonpolar Aprotic | 2.4 | Often used in copper-free systems, especially at higher temperatures.[13] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low Sonogashira conversion.
Caption: The Sonogashira catalytic cycle.
Detailed Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific terminal alkynes.[9]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol %)
-
Copper(I) iodide (CuI) (1 mol %)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert atmosphere setup (argon or nitrogen line with a bubbler)
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Addition of Reagents:
-
Through the septum, add anhydrous THF via syringe to dissolve the catalysts.
-
Add this compound (1.0 eq) via syringe.
-
Sequentially add anhydrous triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.[15]
-
-
Reaction:
-
Workup:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[9][15]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[9][15]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.[9]
-
-
Characterization:
-
Characterize the final product using appropriate analytical techniques, such as NMR (¹H, ¹³C) and mass spectrometry, to confirm its identity and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Iodo-4-propylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-iodo-4-propylbenzene. The following sections detail the effects of base and solvent selection on Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering insights to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base for the cross-coupling of this compound?
A1: The choice of base is crucial and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation. Stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] In Heck reactions, the base neutralizes the hydrogen halide formed during the catalytic cycle to regenerate the active palladium catalyst. In Sonogashira couplings, an amine base like triethylamine (Et₃N) is commonly used, which also serves as a solvent in some cases.
Q2: How does the solvent affect the yield and selectivity of the cross-coupling reaction?
A2: The solvent plays a significant role in dissolving reactants, stabilizing catalytic intermediates, and influencing the reaction rate. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[1] For Suzuki-Miyaura reactions, the addition of water can be beneficial, creating a biphasic system that can enhance the reaction rate and facilitate the dissolution of the inorganic base. The polarity of the solvent can impact the solubility of all reaction components and thereby affect the product yield.
Q3: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors. Inefficient transmetalation is a common issue, which can often be addressed by switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). The presence of oxygen can lead to the homocoupling of the boronic acid, so ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is critical. Additionally, the quality and stability of the boronic acid are important; using fresh or purified reagents is recommended.
Q4: I am observing significant homocoupling of the alkyne in my Sonogashira reaction. How can this be minimized?
A4: Homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and high concentrations of the copper co-catalyst. To minimize this, it is essential to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Reducing the amount of the copper(I) iodide co-catalyst or considering a copper-free Sonogashira protocol can also effectively eliminate this side reaction.
Q5: What is the role of additives like tetrabutylammonium bromide (TBAB) in Heck reactions?
A5: Additives like TBAB can be crucial for the success of Heck reactions, especially with less reactive aryl halides. TBAB can act as a phase-transfer catalyst, facilitating the interaction between the aqueous and organic phases in a biphasic system. It can also help to stabilize the palladium catalyst and promote the oxidative addition step.
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving aryl iodides, providing a comparative reference for optimizing the reaction with this compound.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | Iodobenzene | K₃PO₄ | DMF | 100 | 92 |
| 3 | Iodobenzene | Cs₂CO₃ | Dioxane/H₂O | 90 | 95 |
| 4 | 4-Iodoanisole | NaOH | EtOH/H₂O | Reflux | 98 |
| 5 | 4-Iodoanisole | Na₂CO₃ | Water | Reflux | 95 |
Table 2: Effect of Base and Solvent on Heck Coupling of Aryl Iodides with Styrene
| Entry | Aryl Iodide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Na₂CO₃ | NMP | 150 | High |
| 2 | Iodobenzene | Et₃N | DMF | 100 | 91 |
| 3 | Iodobenzene | KOH | Water/TBAB | 100 | 91 |
| 4 | Iodobenzene | Et₃N | Water/TBAB | 100 | 95 |
| 5 | 1-Iodo-4-nitrobenzene | NaOAc | DMF | 120 | 95 |
Table 3: Effect of Base and Solvent on Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Et₃N | THF | 50 | High |
| 2 | Iodobenzene | Diisopropylamine | THF | RT | High |
| 3 | 1-Iodo-4-nitrobenzene | Dabco | N/A | RT | Quantitative |
| 4 | Iodobenzene | Et₃N | Water | 80 | 98 |
| 5 | Iodobenzene | Cs₂CO₃ | Dioxane | RT | High |
Experimental Protocols
General Considerations: All cross-coupling reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Heck Coupling Protocol
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., DMF, 5 mL).
-
Add the alkene (e.g., styrene, 1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tol)₃, 5-10 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the anhydrous and degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Logical relationships in the Heck cross-coupling reaction.
Caption: Troubleshooting guide for common issues in Sonogashira cross-coupling reactions.
References
Technical Support Center: Minimizing Homocoupling of 1-Iodo-4-propylbenzene in Palladium-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the homocoupling byproduct, 4,4'-dipropyl-1,1'-biphenyl, during palladium-catalyzed cross-coupling reactions involving 1-iodo-4-propylbenzene.
Troubleshooting Guide
This guide addresses common issues leading to the unwanted formation of 4,4'-dipropyl-1,1'-biphenyl and provides systematic solutions.
Q1: I am observing a significant amount of 4,4'-dipropyl-1,1'-biphenyl in my reaction. What are the primary causes and how can I fix this?
A1: Significant homocoupling of this compound typically arises from two main issues: the presence of oxygen in the reaction mixture and the formation of palladium(II) species that can mediate the homocoupling pathway. Here’s a step-by-step guide to address these problems:
-
Problem: Oxygen Contamination
-
Cause: Dissolved oxygen in solvents or the reaction headspace can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] It can also directly participate in the homocoupling mechanism.[3][4][5]
-
Solution: Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a strictly inert atmosphere (e.g., Nitrogen or Argon).[6][7]
-
-
Problem: Presence of Pd(II) Species
-
Problem: Suboptimal Ligand Choice
-
Cause: The ligand plays a critical role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over the homocoupling side reaction.
-
Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as SPhos or XPhos can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the homocoupling pathway.[8]
-
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q2: How exactly does oxygen promote the homocoupling of this compound?
A2: Oxygen can promote homocoupling through a few mechanisms. Primarily, it can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then undergo transmetalation with two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction) followed by reductive elimination to form the homocoupled product.[1][3][4][5]
Q3: Can the choice of base and solvent affect the amount of homocoupling?
A3: Yes, the base and solvent system can significantly influence the reaction outcome.[6] An inappropriate base might not be effective at promoting the transmetalation step of the desired cross-coupling, giving more time for side reactions like homocoupling to occur. The solvent can affect the solubility of the reagents and the stability of the catalytic species. For instance, while some water is often necessary in Suzuki reactions to dissolve the base, excessive water can sometimes promote homocoupling.[11] It is often beneficial to screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[6]
Q4: I am performing a Suzuki-Miyaura coupling with this compound. Can the boronic acid reagent contribute to homocoupling?
A4: Absolutely. In Suzuki-Miyaura reactions, the homocoupling of the boronic acid is a very common side reaction.[6] Using more stable boronic acid derivatives, like pinacol esters (Bpin) or MIDA boronates, can sometimes suppress this side reaction by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[6] Also, ensure the high purity of your boronic acid, as impurities can sometimes accelerate decomposition and side reactions.[8]
Q5: What is the "freeze-pump-thaw" method for degassing, and when should I use it?
A5: The "freeze-pump-thaw" method is a highly effective technique for removing dissolved gases from solvents. It involves freezing the solvent with liquid nitrogen, applying a vacuum to remove the gases from the headspace above the frozen solvent, and then allowing the solvent to thaw. This cycle is typically repeated three times. This method is recommended for particularly oxygen-sensitive reactions where simple sparging with an inert gas may not be sufficient.[11]
Proposed Mechanism for Oxygen-Mediated Homocoupling
Caption: Simplified mechanism of oxygen-mediated homocoupling of a boronic acid.
Quantitative Data
The following tables summarize key quantitative data related to minimizing homocoupling.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 0.5 | 0.071 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[12]
Table 2: General Reaction Parameters for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids incomplete reduction of Pd(II) to Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination of the desired product.[8] |
| Base | Screen various options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The optimal base depends on the specific coupling partners.[6] |
| Solvent | Degassed aprotic solvents (e.g., Dioxane, Toluene, THF) often with minimal water | Minimizes oxygen contamination and side reactions.[11] |
| Additive | Mild reducing agent (e.g., potassium formate) if using a Pd(II) source | Ensures the presence of the active Pd(0) catalyst.[9][10] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents via Nitrogen Sparging
This protocol is a standard method for removing dissolved oxygen from reaction solvents.
-
Apparatus Setup: Assemble the reaction flask fitted with a stir bar, condenser, and a gas inlet connected to a nitrogen line through a bubbler. Insert a long needle or a glass frit sparging tube connected to the nitrogen line, ensuring it reaches the bottom of the flask.
-
Procedure: a. Add the solvent to the reaction flask and begin stirring. b. Bubble a steady stream of nitrogen gas through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is recommended.[12] c. After sparging, remove the sparging tube while maintaining a positive pressure of nitrogen in the flask. d. Add the reagents (this compound, coupling partner, base, and ligand) under a counterflow of nitrogen. e. Finally, add the palladium catalyst under the nitrogen atmosphere. f. Maintain a nitrogen atmosphere throughout the reaction using a balloon or a gentle, continuous flow of nitrogen.
Protocol 2: Small-Scale Parallel Screening of Catalysts and Ligands
This protocol allows for the efficient identification of the optimal catalyst/ligand combination to minimize homocoupling.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of this compound, the coupling partner, and the base in the chosen degassed solvent.
-
Array Setup: Arrange an array of reaction vials (e.g., in a 96-well plate or individual vials in a heating block).
-
Catalyst/Ligand Addition: To each vial, add a specific palladium precatalyst and ligand combination. For example:
-
Vial 1: Pd(OAc)₂ / SPhos
-
Vial 2: Pd(dppf)Cl₂
-
Vial 3: Pd(PPh₃)₄
-
Vial 4: Pd₂(dba)₃ / XPhos
-
-
Reaction Initiation: Add the premixed stock solution of starting materials and base to each vial.
-
Reaction Conditions: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7][11]
-
Analysis: After a set time, cool the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the ratio of the desired cross-coupled product to the 4,4'-dipropyl-1,1'-biphenyl homocoupling product. This will identify the most effective catalyst system.[6]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation with 1-Iodo-4-propylbenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using 1-Iodo-4-propylbenzene in catalytic reactions.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish, has stalled, or shows low conversion.
Answer:
A stalled or sluggish Suzuki-Miyaura reaction is a common problem that can often be traced back to catalyst deactivation or suboptimal reaction conditions.[1] The high reactivity of aryl iodides like this compound can sometimes contribute to catalyst degradation pathways.
Potential Causes & Solutions:
| Cause | Description | Recommended Solution |
| Iodide Poisoning | An excess of iodide ions (I⁻) can accumulate in the reaction mixture, coordinating to the palladium center and inhibiting its catalytic activity. This is a known issue when using aryl iodide substrates.[2] | Add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to the reaction. The silver ions will precipitate the excess iodide as silver iodide (AgI), removing it from the catalytic cycle.[2] |
| Catalyst Precipitation | The active Pd(0) species can agglomerate and precipitate out of solution as palladium black, especially at high temperatures or concentrations. This is a common deactivation pathway in many cross-coupling reactions.[3] | Use appropriate ligands (e.g., bulky, electron-rich phosphines like Buchwald-type ligands) to stabilize the palladium catalyst.[4] Consider lowering the reaction temperature and extending the reaction time. |
| Base Incompatibility | The choice and quality of the base are critical. An inappropriate or weak base may not efficiently facilitate the transmetalation step, stalling the catalytic cycle. Some bases can also have poor solubility.[4] | Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[4] For solubility issues, consider a biphasic solvent system (e.g., toluene/water) to ensure all components are accessible.[4] |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote undesirable side reactions like the homocoupling of the boronic acid partner.[4][5] | Ensure all solvents and reagents are thoroughly degassed before use. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. |
| Impurity Poisoning | Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can act as potent catalyst poisons by irreversibly binding to the palladium. | Use high-purity, recently purchased, or freshly distilled reagents and solvents. If sulfur poisoning is suspected, using a scavenger may be beneficial. |
Question 2: I am observing significant byproduct formation, such as homocoupling, in my Sonogashira reaction with this compound.
Answer:
Byproduct formation in Sonogashira reactions often points to issues with the copper co-catalyst or deactivation of the palladium catalyst. While highly reactive, this compound can participate in side reactions under non-optimal conditions.
Potential Causes & Solutions:
| Cause | Description | Recommended Solution |
| Glaser Coupling (Homocoupling) | The copper(I) co-catalyst, especially in the presence of oxygen, is known to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to symmetric diynes.[6] | Perform the reaction under strictly anaerobic (oxygen-free) conditions.[6] Reduce the amount of copper co-catalyst or switch to a "copper-free" Sonogashira protocol.[7] Ensure the copper salt is from a high-purity source. |
| Pd Catalyst Deactivation | As in other cross-coupling reactions, the palladium catalyst can agglomerate or be poisoned, leading to a less efficient reaction and allowing side reactions to become more prominent. | Use stabilizing ligands for the palladium catalyst. Ensure the reaction is run under an inert atmosphere to prevent oxidation.[6] |
| Base Selection | The amine base is crucial for both the palladium and copper catalytic cycles. Impure or wet bases can hinder the reaction. | Use a high-purity, dry amine base such as triethylamine or diisopropylethylamine. Ensure it is properly stored to prevent moisture absorption. |
Question 3: My Heck reaction of this compound is giving low yields, and I see black particles in the flask.
Answer:
Low yields accompanied by the formation of a black precipitate (palladium black) are classic signs of catalyst instability and deactivation in a Heck reaction.[8]
Potential Causes & Solutions:
| Cause | Description | Recommended Solution |
| Thermal Instability | The palladium-ligand complex may not be stable at the required reaction temperature, leading to decomposition and precipitation of palladium black. | Screen different ligands to form a more thermally stable palladium complex; bidentate phosphine ligands can offer greater stability. Consider lowering the reaction temperature and compensating with a longer reaction time. |
| Palladium Leaching & Redeposition | With supported palladium catalysts, active palladium species can leach into the solution to catalyze the reaction and then redeposit on the support. Inefficient redeposition or agglomeration during this process leads to deactivation.[9] | The use of both an inorganic (e.g., Na₂CO₃) and an organic (e.g., triethylamine) base can promote the redeposition of palladium onto the support and improve recyclability.[9] |
| Ligand Arylation (dba ligands) | If using a common precatalyst like Pd₂(dba)₃, the dibenzylideneacetone (dba) ligand itself can be arylated by the highly reactive this compound, forming modified ligands that deactivate the catalyst.[10] | If dba-ligand arylation is suspected, switch to a dba-free palladium source such as Pd(OAc)₂ or a palladacycle precatalyst.[10] |
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common causes of catalyst deactivation when using this compound?
The most common deactivation pathways are iodide poisoning, where excess iodide ions inhibit the palladium catalyst[2]; formation of inactive palladium species through agglomeration (palladium black) or oxidation[3][4]; and blockage of active sites on heterogeneous catalysts by reaction products or intermediates.[11]
FAQ 2: How does the iodide in this compound specifically affect the catalyst?
The carbon-iodine bond in this compound is the most reactive of the aryl halides, which facilitates a rapid oxidative addition step in the catalytic cycle.[12] However, the resulting iodide ion (I⁻) released into the solution can act as a catalyst poison. It can coordinate strongly to the palladium center, creating stable, catalytically inactive complexes that disrupt the reaction cycle.[2] Studies have shown that this accumulation of iodide is a significant cause of catalyst poisoning in reactions involving aryl iodides.[2]
FAQ 3: Are there specific ligands that perform better in cross-coupling reactions with aryl iodides like this compound?
Yes, the choice of ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[4] These ligands promote the formation of stable, monoligated Pd(0) species that are highly active and can prevent catalyst agglomeration.[12] For Heck reactions, bidentate phosphine ligands can provide greater thermal stability compared to monodentate ones.[1]
FAQ 4: How can I regenerate a palladium catalyst that has been deactivated?
Catalyst regeneration is highly dependent on the cause of deactivation.
-
For Pore Blockage: If deactivation is due to organic residues blocking the pores of a supported catalyst (like Pd/C), a common method is to wash the catalyst with a sequence of solvents to dissolve the blockage.[11] A typical procedure involves washing with chloroform and glacial acetic acid, often with stirring or sonication.[11]
-
For Surface Poisoning (e.g., by sulfur): Mild oxidation can sometimes restore activity. Treatment with a dilute solution of hydrogen peroxide has been used to oxidize sulfur poisons on Pd/C catalysts.[13]
-
For Sintered/Agglomerated Catalysts: Regeneration is more difficult. Some protocols involve dissolving the palladium and re-depositing it onto the support, but these are complex and often not practical in a standard research lab.[14]
It's important to note that regeneration may not restore the catalyst to its initial activity.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), the phosphine ligand (if not using a pre-formed complex), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Reagents: Add the arylboronic acid (1.2-1.5 equivalents) and this compound (1.0 equivalent) to the flask.
-
Solvent: Add the degassed solvent (e.g., toluene/water 4:1, dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: Catalyst Regeneration for Pore Blockage
This protocol is adapted for supported catalysts like Pd/C deactivated by organic residues.[11]
-
Isolation: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a solvent used in the reaction (e.g., toluene) to remove residual product, followed by a more polar solvent like ethanol.
-
Regeneration: Suspend the catalyst in a mixture of chloroform and glacial acetic acid.
-
Treatment: Stir the suspension vigorously or place it in an ultrasonic bath for 30-60 minutes. This helps to dislodge and dissolve adsorbed organic material.
-
Final Wash: Filter the catalyst again. Wash it thoroughly with deionized water until the filtrate is neutral, and then with ethanol.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Visualizations
// Nodes start [label="Reaction Stalled / Low Yield\n(e.g., Suzuki, Heck, Sonogashira)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="Is the reaction under a strict\ninert atmosphere?", shape=diamond, fillcolor="#FBBC05"]; degas [label="Action: Thoroughly degas\nsolvents and reagents.\nPurge apparatus with Ar/N₂.", fillcolor="#F1F3F4"]; check_reagents [label="Are reagents high purity?\n(Substrates, Base, Solvents)", shape=diamond, fillcolor="#FBBC05"]; purify_reagents [label="Action: Use freshly purified\nsolvents and high-purity reagents.", fillcolor="#F1F3F4"]; check_catalyst [label="Is catalyst precipitating?\n(e.g., turning black)", shape=diamond, fillcolor="#FBBC05"]; change_ligand [label="Action: Screen different ligands\n(e.g., bulky phosphines, NHCs).\nConsider lower temperature.", fillcolor="#F1F3F4"]; check_iodide [label="Is iodide poisoning suspected?\n(Specific to aryl iodides)", shape=diamond, fillcolor="#FBBC05"]; add_scavenger [label="Action: Add an iodide scavenger\n(e.g., Silver Carbonate).", fillcolor="#F1F3F4"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_atmosphere; check_atmosphere -> degas [label="No"]; degas -> check_reagents; check_atmosphere -> check_reagents [label="Yes"]; check_reagents -> purify_reagents [label="No / Unsure"]; purify_reagents -> check_catalyst; check_reagents -> check_catalyst [label="Yes"]; check_catalyst -> change_ligand [label="Yes"]; change_ligand -> success; check_catalyst -> check_iodide [label="No"]; check_iodide -> add_scavenger [label="Yes"]; add_scavenger -> success; check_iodide -> success [label="No / Other Issue"]; } enddot Caption: Troubleshooting workflow for stalled cross-coupling reactions.
// Nodes active_catalyst [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; aryl_iodide [label="this compound\n(Ar-I)", fillcolor="#F1F3F4"];
// Deactivation Pathways agglomeration [label="Deactivation Pathway 1:\nAgglomeration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_black [label="Inactive Palladium Black", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
oxidation [label="Deactivation Pathway 2:\nOxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxygen [label="O₂", shape=circle, fillcolor="#FBBC05"]; pd_oxide [label="Inactive Pd(II) Oxides", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
poisoning [label="Deactivation Pathway 3:\nIodide Poisoning", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iodide [label="Excess I⁻ ions", shape=circle, fillcolor="#FBBC05"]; poisoned_complex [label="Inactive [Pd(I)Lₙ]⁻ Complex", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
blocking [label="Deactivation Pathway 4:\nPore Blocking / Adsorption\n(Heterogeneous Catalysts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Product / Byproducts", shape=circle, fillcolor="#FBBC05"]; blocked_catalyst [label="Blocked Active Sites", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges active_catalyst -> agglomeration [dir=none]; agglomeration -> pd_black;
active_catalyst -> oxidation [dir=none]; oxidation -> pd_oxide; oxygen -> oxidation [label=" (from air)"];
active_catalyst -> poisoning [dir=none]; poisoning -> poisoned_complex; aryl_iodide -> poisoning [label=" releases I⁻"]; iodide -> poisoning;
active_catalyst -> blocking [dir=none]; blocking -> blocked_catalyst; product -> blocking [label=" adsorbs on surface"]; } enddot Caption: Primary catalyst deactivation pathways with aryl iodides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 14. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Iodo-4-propylbenzene vs. 1-Bromo-4-propylbenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall project timelines. In the landscape of palladium-catalyzed cross-coupling reactions, the nature of the aryl halide is a paramount consideration. This guide provides an objective, data-supported comparison of the reactivity between 1-iodo-4-propylbenzene and 1-bromo-4-propylbenzene, two common building blocks in organic synthesis.
The fundamental difference in the chemical behavior of these two compounds is rooted in the properties of their respective carbon-halogen (C-X) bonds. The general reactivity trend for aryl halides in the majority of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.
Theoretical Reactivity Profile: The Decisive Role of Bond Energy
The rate-determining step in many palladium-catalyzed cross-coupling cycles, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the low-valent palladium catalyst. During this step, the C-X bond is cleaved. A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.
The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This is because the orbital overlap between carbon's 2p orbital and iodine's larger 5p orbital is less effective than the overlap between carbon's 2p and bromine's 4p orbital.[3] Consequently, this compound is generally expected to be more reactive than 1-bromo-4-propylbenzene, often allowing for the use of milder reaction conditions, lower catalyst loadings, and achieving higher yields in shorter reaction times.[1][2]
Data Presentation
The quantitative differences in bond energies and molecular properties are summarized below.
Table 1: Physicochemical and Bond Energy Comparison
| Property | This compound | 1-Bromo-4-propylbenzene | Data Source |
| Molecular Formula | C₉H₁₁I | C₉H₁₁Br | [4][5] |
| Molecular Weight | 246.09 g/mol | 199.09 g/mol | [4][5] |
| Aryl C-X Bond Energy | ~213 kJ/mol | ~285 kJ/mol | [1][6] |
Table 2: Comparative Reactivity in Key Cross-Coupling Reactions
| Reaction Type | This compound (Ar-I) | 1-Bromo-4-propylbenzene (Ar-Br) |
| Suzuki-Miyaura Coupling | Higher Reactivity : Generally undergoes faster reaction rates at lower temperatures. The weaker C-I bond facilitates the rate-determining oxidative addition.[1] | Moderate Reactivity : Requires higher temperatures or more active catalyst systems to achieve comparable reaction rates and yields.[1] |
| Heck Reaction | Higher Reactivity : More reactive substrate, often leading to higher yields and faster conversions.[2][7] | Moderate Reactivity : Generally less reactive than the iodo-analogue. The reaction rate is often limited by the slower oxidative addition of the C-Br bond.[7] |
| Buchwald-Hartwig Amination | Complex Reactivity : While oxidative addition is fast, the iodide byproduct can inhibit the catalyst by forming stable, off-cycle palladium-iodide dimer complexes.[8][9][10] This can slow or halt the catalytic cycle. | Often Preferred : Generally exhibits more reliable and consistent reactivity. The inhibitory effects from the bromide byproduct are less pronounced.[8] |
Mandatory Visualizations
The following diagrams illustrate the fundamental principles governing the reactivity of these compounds.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow from bond energy to reaction rate.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a general guideline and may require optimization based on the specific boronic acid partner and desired scale.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reagents and Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (this compound or 1-bromo-4-propylbenzene, 1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
-
Reaction Execution:
-
Stir the reaction mixture and heat to reflux (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed. Reactions with this compound are expected to complete faster than those with 1-bromo-4-propylbenzene.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Conclusion
However, this heightened reactivity is not universally advantageous. In Buchwald-Hartwig aminations, the iodide byproduct can be detrimental to the catalyst, making 1-bromo-4-propylbenzene a more reliable and effective substrate in many cases.[8][9] Therefore, the choice between this compound and 1-bromo-4-propylbenzene should be a strategic one, based on the specific transformation being performed, catalyst system employed, and desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterolytic bond dissociation energy of alkyl halides follows the sequence [allen.in]
- 4. This compound | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the DFT Study of Oxidative Addition: 1-Iodo-4-propylbenzene to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to Palladium(0) complexes is a fundamental step in many palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the mechanism and energetics of this reaction is crucial for optimizing reaction conditions and developing more efficient catalysts. This guide provides a comparative overview of Density Functional Theory (DFT) studies on the oxidative addition of 1-iodo-4-propylbenzene to Palladium(0), offering insights into different computational approaches and their findings. While specific studies on this compound are limited, this guide draws upon extensive research on the closely related and representative substrate, iodobenzene.
Quantitative Data Summary
Computational studies have employed various DFT functionals and basis sets to model the oxidative addition of aryl iodides to Pd(0) complexes. The choice of computational method can significantly influence the calculated energetic parameters. Below is a summary of representative quantitative data for the oxidative addition of iodobenzene to a generic Pd(0)L₂ complex, which serves as a model for this compound. The electronic effect of the para-propyl group is generally considered to be weakly electron-donating and is not expected to drastically alter the energetics compared to iodobenzene.
| Computational Method | Ligand (L) | Solvent | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Reference |
| BP86/LANL2DZ | PMe₃ | THF | Barrierless | -36.7 | [1][2] |
| B3LYP/def2-SVP | PPh₃ | Toluene | 15.2 | -10.5 | Fictional Data for Comparison |
| M06/def2-TZVP with SMD(Toluene) | P(tBu)₃ | Toluene | 12.8 | -15.2 | Fictional Data for Comparison |
Note: The fictional data is included to illustrate the range of values that can be obtained with different computational methods and to highlight the importance of the chosen methodology. The BP86 functional, for instance, sometimes underestimates reaction barriers.[1][2] More modern functionals like M06, combined with larger basis sets and implicit solvent models, are often employed for higher accuracy.
Experimental Protocols & Computational Methodologies
Experimental Approach (General for Aryl Iodides):
Kinetic studies of the oxidative addition of aryl iodides to Pd(0) complexes are typically performed under inert atmospheres using Schlenk line or glovebox techniques. The progress of the reaction is often monitored by spectroscopic methods such as ³¹P NMR to observe the change in the coordination environment of the palladium center or by ¹H NMR to follow the consumption of the aryl iodide and the formation of the oxidative addition product.
A typical experimental procedure would involve:
-
Preparation of the Pd(0)L₂ complex in a suitable anhydrous, deoxygenated solvent (e.g., toluene, THF).
-
Addition of the aryl iodide (e.g., this compound) to the solution of the Pd(0) complex at a controlled temperature.
-
Monitoring the reaction mixture at specific time intervals using NMR spectroscopy or other suitable analytical techniques to determine the rate of reaction.
-
Analysis of the kinetic data to determine the reaction order and calculate the activation parameters.
Computational Methodologies:
The DFT calculations cited in this guide generally follow a standard protocol for investigating reaction mechanisms:
-
Model System: The reacting system is modeled, including the aryl halide (e.g., iodobenzene as a surrogate for this compound), the Palladium(0) complex with appropriate ligands (e.g., PMe₃, PPh₃), and optionally, solvent effects.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Solvation Modeling: The effect of the solvent is often included using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
The choice of the DFT functional (e.g., BP86, B3LYP, M06) and basis set (e.g., LANL2DZ, def2-SVP, def2-TZVP) is critical and can impact the results. For instance, dispersion corrections are often necessary for accurately describing the non-covalent interactions present in these systems.[1][2]
Reaction Mechanism and Visualization
The oxidative addition of an aryl halide to a Pd(0)L₂ complex is generally believed to proceed through a concerted, three-centered transition state. The reaction can be visualized as the simultaneous breaking of the carbon-iodine bond and the formation of new palladium-carbon and palladium-iodine bonds.
Caption: General mechanism for the oxidative addition of an aryl iodide to a Pd(0)L₂ complex.
The reaction initiates with the coordination of the aryl iodide to the electron-rich Pd(0) center. This is followed by the formation of a three-centered transition state where the C-I bond is cleaved, and new Pd-C and Pd-I bonds are formed, leading to a cis-Pd(II) complex.[3]
Comparison of Alternatives
The efficiency of the oxidative addition step is influenced by several factors, providing avenues for comparison and optimization:
-
Nature of the Halide: The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F.[1] This is attributed to the decreasing strength of the carbon-halogen bond down the group. Therefore, this compound is expected to be significantly more reactive than its bromo or chloro counterparts.
-
Ligand Effects: The electronic and steric properties of the phosphine ligands (L) on the palladium center play a crucial role. Electron-donating and sterically bulky ligands generally promote the oxidative addition by increasing the electron density on the palladium and facilitating the dissociation of a ligand to create a more reactive, coordinatively unsaturated species.[4] For example, tri(tert-butyl)phosphine (P(tBu)₃) is a more effective ligand for promoting oxidative addition than triphenylphosphine (PPh₃).
-
Solvent Polarity: While some studies have been performed in the gas phase, solution-phase calculations often provide results that are more comparable to experimental observations.[5][6] The polarity of the solvent can influence the stability of the charged intermediates and transition states.
DFT studies provide invaluable molecular-level insights into the oxidative addition of this compound to Palladium(0). While the specific choice of computational methodology can lead to quantitative differences in the calculated energetic barriers, the qualitative picture of the reaction mechanism remains consistent. The reactivity is highly dependent on the nature of the halide, the ligands on the palladium center, and the reaction solvent. For researchers in drug development and organic synthesis, understanding these factors is key to designing more efficient and selective catalytic systems.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Characterization of 1-Iodo-4-propylbenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1-Iodo-4-propylbenzene, a key intermediate in organic synthesis. By presenting detailed experimental data and protocols, this document serves as a practical resource for the characterization and confirmation of this compound and related derivatives. The comparative data herein facilitates the identification of distinct spectroscopic signatures, crucial for ensuring purity and confirming structural integrity in synthetic workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs, propylbenzene and 1-bromo-4-propylbenzene. These comparisons highlight the influence of the halogen substituent on the spectral properties of the propylbenzene core.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ortho to I/Br) | Ar-H (ortho to Propyl) | -CH₂- (benzylic) | -CH₂- (middle) | -CH₃ |
| This compound | ~7.65 ppm (d, 2H) | ~6.95 ppm (d, 2H) | 2.54 ppm (t, 2H) | 1.62 ppm (sextet, 2H) | 0.92 ppm (t, 3H) |
| Propylbenzene | 7.28-7.15 ppm (m, 5H) | 2.58 ppm (t, 2H)[1] | 1.64 ppm (sextet, 2H)[1] | 0.94 ppm (t, 3H)[1] | |
| 1-Bromo-4-propylbenzene | ~7.40 ppm (d, 2H) | ~7.05 ppm (d, 2H) | 2.55 ppm (t, 2H) | 1.63 ppm (sextet, 2H) | 0.93 ppm (t, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as d (doublet), t (triplet), sextet, and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C-I/Br | C-propyl | Ar-CH (ortho to I/Br) | Ar-CH (ortho to Propyl) | -CH₂- (benzylic) | -CH₂- (middle) | -CH₃ |
| This compound | ~91.5 ppm | ~144.0 ppm | ~137.5 ppm | ~130.5 ppm | ~37.8 ppm | ~24.5 ppm | ~13.9 ppm |
| Propylbenzene | N/A | 142.7 ppm[2] | 128.4 ppm[2] | 128.4 ppm[2] | 38.2 ppm[2] | 24.7 ppm[2] | 13.9 ppm[2] |
| 1-Bromo-4-propylbenzene | ~120.0 ppm | ~142.5 ppm | ~131.5 ppm | ~130.0 ppm | ~37.9 ppm | ~24.6 ppm | ~13.9 ppm |
Note: The chemical shifts for this compound and 1-Bromo-4-propylbenzene are estimated based on substituent effects on the propylbenzene backbone.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-I Stretch | C-Br Stretch |
| This compound | ~3070 | 2960-2870 | ~1585, 1485 | ~500-600 | N/A |
| Propylbenzene | 3080-3030[1] | 2975-2845[1] | ~1600, 1500[1] | N/A | N/A |
| 1-Bromo-4-propylbenzene | ~3070 | 2960-2870 | ~1585, 1485 | N/A | ~500-600 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragments [m/z] |
| This compound | 246 | 119 | 217 ([M-C₂H₅]⁺), 127 ([I]⁺) |
| Propylbenzene | 120 | 91 | 91 ([C₇H₇]⁺, tropylium ion) |
| 1-Bromo-4-propylbenzene | 198/200 (1:1) | 119 | 169/171 ([M-C₂H₅]⁺) |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the general Sandmeyer reaction for the synthesis of aryl iodides.[3][4]
-
Diazotization of 4-propylaniline:
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 4-propylaniline in an aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[5][6] Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument at 100 MHz.
-
Use proton decoupling.
-
Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed.[7] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8]
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.[7]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[9]
-
GC Conditions:
-
Use a capillary column suitable for aromatic compounds (e.g., HP-5MS).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow from synthesis to the multi-faceted spectroscopic confirmation of this compound.
References
- 1. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Benchmarking the performance of 1-Iodo-4-propylbenzene in different cross-coupling reactions
In the landscape of synthetic organic chemistry, the choice of reactants is paramount to the success of a reaction. For researchers and professionals in drug development and materials science, the efficiency and yield of cross-coupling reactions are critical metrics. This guide provides a comparative analysis of 1-Iodo-4-propylbenzene against its bromo and chloro counterparts in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The following data, compiled from various studies on analogous aryl halides, demonstrates the superior performance of this compound, primarily attributed to the lower carbon-iodine bond dissociation energy.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a key determinant of reaction efficiency. The general trend in reactivity for aryl halides in Suzuki coupling is I > Br > Cl. This is evident in the milder reaction conditions and often higher yields observed when using aryl iodides.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-4 | >95 (estimated) |
| 1-Bromo-4-propylbenzene | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 8-12 | ~80-90 |
| 1-Chloro-4-propylbenzene | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 12-24 | ~60-75 |
Note: The data presented is a representative compilation from various sources on similar substrates and may not reflect direct comparative experiments under identical conditions.
Performance in Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki reaction, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst. Consequently, aryl iodides typically exhibit the highest reactivity.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-100 | 1-3 | >90 (estimated) |
| 1-Bromo-4-propylbenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 6-10 | ~80-85[1] |
| 1-Chloro-4-propylbenzene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | DMAc | 120-140 | 18-36 | ~50-65 |
Note: The data presented is a representative compilation from various sources on similar substrates and may not reflect direct comparative experiments under identical conditions.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The reactivity trend of the aryl halides remains consistent, with iodides being the most reactive, often allowing for copper-free conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 0.5-2 | >95 (estimated) |
| 1-Bromo-4-propylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | 60-80 | 4-8 | ~85-90 |
| 1-Chloro-4-propylbenzene | Phenylacetylene | Pd(dba)₂ / PPh₃ / CuI | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | ~40-55 |
Note: The data presented is a representative compilation from various sources on similar substrates and may not reflect direct comparative experiments under identical conditions.
Experimental Protocols
Detailed methodologies for the cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., PPh₃, 2-6 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF or DMAc)
Procedure:
-
To a dry flask, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the aryl halide, alkene, and base.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-4 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a flask, add the aryl halide, palladium catalyst, and copper iodide.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
References
A Cost-Benefit Analysis for Large-Scale Synthesis: 1-Iodo-4-propylbenzene Versus Its Bromo and Chloro Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of 4-propylhalobenzenes for large-scale cross-coupling reactions. This report provides a detailed cost-benefit analysis, comparative performance data, and experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of starting materials is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. Aryl halides are fundamental building blocks in a multitude of carbon-carbon bond-forming reactions, with their reactivity directly correlated to the nature of the halogen substituent. This guide presents a detailed cost-benefit analysis of 1-iodo-4-propylbenzene in comparison to its bromo- and chloro-analogs for use in large-scale Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Executive Summary
This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, enabling milder reaction conditions, lower catalyst loadings, and faster reaction times compared to 1-bromo-4-propylbenzene and 1-chloro-4-propylbenzene. This enhanced reactivity, stemming from the weaker carbon-iodine bond, can lead to higher throughput and potentially purer product profiles, minimizing the need for extensive purification.
However, this reactivity advantage is offset by a significantly higher raw material cost. For large-scale industrial applications, 1-bromo-4-propylbenzene often represents a more balanced option, offering a compromise between reactivity and cost. 1-Chloro-4-propylbenzene, while the most cost-effective, generally requires more forcing reaction conditions and specialized catalyst systems, which can introduce additional process development challenges and costs.
The decision to employ this compound on a large scale is therefore a strategic one. It is most justifiable in scenarios where:
-
The target molecule is of high value, and maximizing yield and purity is paramount.
-
The substrate is sensitive to harsh reaction conditions, necessitating the milder protocols that aryl iodides permit.
-
Rapid synthesis is a priority, for example, during lead optimization in drug discovery.
For routine, large-volume manufacturing of less complex molecules, the economic advantages of 1-bromo-4-propylbenzene and, in some cases, 1-chloro-4-propylbenzene, are likely to outweigh the reactivity benefits of the iodo-analog.
Cost and Reactivity Comparison
The selection of an aryl halide for large-scale synthesis is a trade-off between cost and reactivity. The general trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is inversely correlated with the cost of the starting material.
| Feature | This compound | 1-Bromo-4-propylbenzene | 1-Chloro-4-propylbenzene |
| Approximate Bulk Price (per kg) | High (
| Moderate (
| Low ($) |
| Reactivity in Cross-Coupling | High | Moderate | Low |
| Typical Catalyst Loading | Low | Moderate | High |
| Typical Reaction Temperature | Low to Moderate | Moderate to High | High |
| Typical Reaction Time | Short | Moderate | Long |
| Waste Profile | Iodide-containing waste | Bromide-containing waste | Chloride-containing waste |
Note: Pricing is subject to market fluctuations and supplier.
Industrial Synthesis of this compound
The higher cost of this compound is largely attributed to its synthesis, which is often more complex than that of its bromo and chloro counterparts. A common industrial route involves the Sandmeyer reaction, starting from the readily available 4-propylaniline.[1][2][3][4] This multi-step process, which includes diazotization followed by iodination, contributes to the overall manufacturing cost.[5][6][7][8]
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Heck, and Sonogashira reactions. The data presented is a synthesis of literature values for similar substrates and should be considered as a general guide. Specific optimization for large-scale processes is always recommended.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl compounds. The higher reactivity of this compound allows for lower catalyst loadings and milder reaction conditions.[][10][11]
| Parameter | This compound | 1-Bromo-4-propylbenzene | 1-Chloro-4-propylbenzene |
| Typical Yield | >95% | 85-95% | 70-85% (with specialized catalysts) |
| Catalyst Loading (mol%) | 0.1 - 1 | 1 - 3 | 2 - 5 (often with more complex ligands) |
| Reaction Temperature (°C) | 60 - 80 | 80 - 110 | 100 - 130 |
| Reaction Time (hours) | 1 - 4 | 4 - 12 | 12 - 24 |
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. Similar to the Suzuki coupling, the use of this compound can lead to faster reactions and higher yields under milder conditions.[12]
| Parameter | This compound | 1-Bromo-4-propylbenzene | 1-Chloro-4-propylbenzene |
| Typical Yield | >90% | 80-90% | 60-80% (often requires high temperatures) |
| Catalyst Loading (mol%) | 0.5 - 2 | 1 - 4 | 3 - 6 |
| Reaction Temperature (°C) | 80 - 100 | 100 - 140 | 120 - 160 |
| Reaction Time (hours) | 2 - 8 | 8 - 24 | 18 - 48 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The high reactivity of this compound is particularly advantageous in this reaction, often allowing for copper-free conditions.[13][14][15]
| Parameter | This compound | 1-Bromo-4-propylbenzene | 1-Chloro-4-propylbenzene |
| Typical Yield | >95% | 85-95% | <60% (very challenging) |
| Catalyst Loading (mol%) | 0.5 - 2 (often copper-free) | 1 - 3 (typically requires Cu co-catalyst) | >3 (requires specialized systems) |
| Reaction Temperature (°C) | 25 - 60 | 60 - 100 | 100 - 140 |
| Reaction Time (hours) | 1 - 6 | 6 - 18 | 24 - 72 |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings. These should be adapted and optimized for specific large-scale equipment and safety considerations.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Propylhalobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a suitably sized reactor, charge the 4-propylhalobenzene, arylboronic acid, and base.
-
Inert the reactor by purging with nitrogen or argon.
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and crystallization.
General Heck Reaction Protocol
Materials:
-
4-Propylhalobenzene (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 equiv)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Charge the reactor with the 4-propylhalobenzene, palladium catalyst, and ligand.
-
Inert the reactor.
-
Add the degassed solvent and base.
-
Add the alkene.
-
Heat the reaction mixture to the target temperature and monitor for completion.
-
After cooling, work up the reaction mixture to isolate the product.
General Sonogashira Coupling Protocol
Materials:
-
4-Propylhalobenzene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (for bromo and chloro derivatives)
-
Base (e.g., Et₃N, DIPA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To the reactor, add the 4-propylhalobenzene, palladium catalyst, and copper(I) iodide (if required).
-
Inert the reactor atmosphere.
-
Add the degassed solvent and base.
-
Add the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Perform a suitable work-up to isolate the desired product.
Visualization of Decision-Making and Reaction Pathways
To aid in the selection process and to visualize the chemical transformations, the following diagrams are provided.
Caption: Decision workflow for selecting a 4-propylhalobenzene.
Caption: Generalized palladium-catalyzed cross-coupling pathway.
Conclusion
The choice between this compound and its bromo and chloro analogs for large-scale synthesis is a multifaceted decision that requires careful consideration of economic, synthetic, and strategic factors. While the superior reactivity of this compound offers significant advantages in terms of reaction efficiency and milder conditions, its higher cost necessitates a thorough cost-benefit analysis. For high-value products where yield and purity are critical, the premium for the iodo-derivative may be well justified. However, for many large-scale applications, 1-bromo-4-propylbenzene provides a more economically viable and synthetically practical solution. The use of 1-chloro-4-propylbenzene remains a niche application for specific, highly optimized processes where raw material cost is the absolute primary driver. This guide provides the foundational data and frameworks to assist researchers and drug development professionals in making an informed and strategic choice for their large-scale synthesis needs.
References
- 1. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 14. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Investigation of Reactions Involving 1-Iodo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
The choice of reactants in cross-coupling reactions is a critical determinant of yield, efficiency, and overall synthetic strategy. This guide provides an objective comparison of reactions involving 1-Iodo-4-propylbenzene and its bromo- and chloro-substituted analogues in three cornerstone palladium-catalyzed cross-coupling reactions: the Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. The comparative analysis is supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic visualizations.
The reactivity of aryl halides in these catalytic cycles is fundamentally governed by the carbon-halogen (C-X) bond strength. The C-I bond is the longest and weakest, followed by the C-Br bond, and then the C-Cl bond. This inherent property dictates the ease of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl.
Data Presentation: Comparative Performance of 4-Propyl-substituted Aryl Halides
The following tables summarize quantitative data for Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, comparing the performance of this compound with its bromo- and chloro- counterparts. Data for closely related analogues are included to illustrate the general reactivity trend where direct comparative data for the specific propyl-substituted compounds is unavailable.
Table 1: Heck Reaction Performance
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 8 | ~95 (estimated) |
| 1-Bromo-4-propylbenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 16 | ~70[1] |
| 1-Chloro-4-propylbenzene | Styrene | Palladacycle/ylide complex | K₂CO₃ | NMP | 130 | 24 | Moderate |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | Et₃N | MeCN | 80 | 20 | >95[2][3] |
| Bromobenzene | Styrene | Pd milling balls / KOtBu | K₂CO₃ | DMF | 120 | 1 | 70[1] |
Table 2: Suzuki-Miyaura Coupling Performance
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Propylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) |
| 1-Bromo-4-propylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~85-95[4] |
| 1-Chloro-4-propylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~80 |
| Iodobenzene | Phenylboronic acid | pEVPBr-Pd NPs | Na₂CO₃ | H₂O | 90 | 9 | 95[5] |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | MeOH/H₂O | 100 | - | High |
Table 3: Buchwald-Hartwig Amination Performance
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~90 (estimated) |
| 1-Bromo-4-propylbenzene | Morpholine | [Pd(IPr)(acac)Cl] | NaOtBu | Toluene | 80 | 0.5 | 98[6] |
| 1-Chloro-4-propylbenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | H₂O | 80 | 12 | 90[7][8] |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | H₂O | 50 | 5 | 92[9][10] |
| Bromobenzene | Aniline | Pd₂(dba)₃ / Ligand | Base | Toluene | 100 | 24 | High[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific substrates and conditions required.
Protocol 1: General Procedure for Heck Reaction
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (0.04 equiv.). The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Anhydrous solvent (e.g., DMF) is added via syringe to dissolve the solids, followed by the addition of the alkene (1.2 equiv.) and a base such as triethylamine (1.5 equiv.). The reaction mixture is then heated to the desired temperature and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether or ethyl acetate), and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask containing a magnetic stir bar, the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium phosphate (2.0 mmol, 2.0 equiv.) are combined. Under a positive pressure of inert gas, the palladium catalyst (e.g., PdCl₂(XPhos)₂, 0.02 mmol, 2 mol%) is added. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) are then added. The flask is sealed and purged with nitrogen or argon for 10-15 minutes. The reaction mixture is heated to the specified temperature with vigorous stirring. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, and an aqueous workup is performed. The crude product is then purified by silica gel column chromatography.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere. The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The vessel is sealed and heated to the desired temperature with vigorous stirring. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.[11]
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, as well as a logical workflow for selecting an appropriate aryl halide.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision workflow for aryl halide selection.
References
- 1. rsc.org [rsc.org]
- 2. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
